5-(chloromethyl)-1-phenyl-1H-tetrazole
Description
The exact mass of the compound 5-(chloromethyl)-1-phenyl-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(chloromethyl)-1-phenyl-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-1-phenyl-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-1-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASHDYDHJFKPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383142 | |
| Record name | 5-(chloromethyl)-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64473-40-1 | |
| Record name | 5-(chloromethyl)-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-(chloromethyl)-1-phenyl-1H-tetrazole, a valuable building block in medicinal chemistry and drug development. The document explores the core chemical principles, provides detailed experimental protocols, and offers insights into the mechanistic aspects of the key transformations. The synthesis of tetrazoles is a cornerstone of modern pharmaceutical research, and this guide is intended to equip researchers with the necessary knowledge to confidently and efficiently produce this important intermediate. We will delve into two primary, field-proven synthetic routes: a two-step approach involving the formation and subsequent chlorination of a methyl-tetrazole intermediate, and a direct [3+2] cycloaddition strategy.
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring is a prominent scaffold in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, thereby improving its pharmacokinetic profile. The unique electronic properties of the tetrazole ring also allow it to participate in various non-covalent interactions with biological targets. Consequently, tetrazole-containing compounds have found applications as antihypertensives, anti-inflammatory agents, and anticancer drugs. 5-(chloromethyl)-1-phenyl-1H-tetrazole, with its reactive chloromethyl group, is a particularly useful synthon for introducing the 1-phenyltetrazole moiety into a wide range of molecules through nucleophilic substitution reactions.
Primary Synthetic Pathways
Two principal strategies have emerged as the most logical and experimentally viable for the synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole. The choice between these pathways may depend on the availability of starting materials, desired scale of the reaction, and safety considerations.
Pathway A: Two-Step Synthesis via a Methyl-Tetrazole Intermediate
This robust approach involves the initial synthesis of 1-phenyl-5-methyl-1H-tetrazole, followed by the selective chlorination of the methyl group. This pathway offers excellent control over the regiochemistry of the final product.
Step 1: Synthesis of 1-phenyl-5-methyl-1H-tetrazole
The formation of the 1,5-disubstituted tetrazole ring is efficiently achieved through the reaction of an imidoyl chloride with sodium azide. The required imidoyl chloride is generated in situ from the readily available N-phenylacetamide.
-
Mechanism: The reaction of N-phenylacetamide with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), generates the corresponding imidoyl chloride. This electrophilic intermediate then undergoes a nucleophilic attack by the azide anion. The resulting imidoyl azide intermediate rapidly undergoes an intramolecular electrocyclization to form the stable tetrazole ring, with the expulsion of nitrogen gas being a key thermodynamic driving force.
Figure 1: Synthesis of 1-phenyl-5-methyl-1H-tetrazole.
Step 2: Free-Radical Chlorination of 1-phenyl-5-methyl-1H-tetrazole
The conversion of the methyl group to a chloromethyl group is accomplished via a free-radical halogenation reaction. N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation as it allows for a controlled chlorination, minimizing the formation of di- and tri-chlorinated byproducts. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1]
-
Mechanism: The reaction proceeds through a classic radical chain mechanism involving initiation, propagation, and termination steps. The initiator generates radicals that abstract a chlorine atom from NCS. The resulting chlorine radical then abstracts a hydrogen atom from the methyl group of the tetrazole, forming a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NCS to yield the desired product and a succinimidyl radical, which continues the chain reaction.[2]
Figure 2: Chlorination of the methyl-tetrazole intermediate.
Pathway B: Direct [3+2] Cycloaddition
This pathway offers a more convergent approach, forming the final product in a single step from readily available starting materials: phenyl azide and chloroacetonitrile. The [3+2] cycloaddition, also known as a Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered heterocycles.[3]
-
Mechanism: This reaction is a concerted pericyclic reaction where the 1,3-dipole (phenyl azide) reacts with a dipolarophile (chloroacetonitrile) to form the tetrazole ring. The reaction is often facilitated by a catalyst, which can be a Lewis acid (e.g., zinc or copper salts) that activates the nitrile group towards nucleophilic attack by the azide.[4][5] The regioselectivity of the reaction, leading to the 1,5-disubstituted product, is governed by the electronic and steric properties of the substituents on both the azide and the nitrile.
Figure 3: Direct [3+2] cycloaddition pathway.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all institutional safety guidelines.
Protocol for Pathway A: Two-Step Synthesis
Step 1: Synthesis of 1-phenyl-5-methyl-1H-tetrazole
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Phenylacetamide | 135.17 | 13.52 g | 0.10 |
| Phosphorus pentachloride (PCl₅) | 208.24 | 22.91 g | 0.11 |
| Sodium Azide (NaN₃) | 65.01 | 9.75 g | 0.15 |
| Toluene | - | 200 mL | - |
| Acetonitrile | - | 50 mL | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add N-phenylacetamide (13.52 g, 0.10 mol) and toluene (150 mL).
-
Carefully add phosphorus pentachloride (22.91 g, 0.11 mol) portion-wise to the stirred suspension over 30 minutes. The reaction is exothermic and will release HCl gas.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The mixture should become a clear solution.
-
Cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
In a separate flask, carefully dissolve sodium azide (9.75 g, 0.15 mol) in acetonitrile (50 mL). Caution: Sodium azide is highly toxic.
-
Slowly add the sodium azide solution to the cold imidoyl chloride solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-cold water.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 1-phenyl-5-methyl-1H-tetrazole as a white solid.
Step 2: Synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Phenyl-5-methyl-1H-tetrazole | 160.18 | 16.02 g | 0.10 |
| N-Chlorosuccinimide (NCS) | 133.53 | 14.69 g | 0.11 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.82 g | 0.005 |
| Carbon Tetrachloride (CCl₄) | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenyl-5-methyl-1H-tetrazole (16.02 g, 0.10 mol), N-chlorosuccinimide (14.69 g, 0.11 mol), and carbon tetrachloride (200 mL).
-
Add azobisisobutyronitrile (AIBN) (0.82 g, 0.005 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with a 10% sodium thiosulfate solution (100 mL) to remove any unreacted NCS, followed by water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
The crude 5-(chloromethyl)-1-phenyl-1H-tetrazole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like isopropanol.
Protocol for Pathway B: Direct [3+2] Cycloaddition
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenyl Azide | 119.12 | 11.91 g | 0.10 |
| Chloroacetonitrile | 75.50 | 8.31 g | 0.11 |
| Zinc Chloride (anhydrous) | 136.30 | 2.73 g | 0.02 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add chloroacetonitrile (8.31 g, 0.11 mol), anhydrous zinc chloride (2.73 g, 0.02 mol), and N,N-dimethylformamide (DMF) (100 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for complexation of the zinc chloride with the nitrile.
-
Carefully add phenyl azide (11.91 g, 0.10 mol) to the reaction mixture. Caution: Phenyl azide is potentially explosive and should be handled with care.
-
Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) to remove DMF, followed by washing with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Conclusion
This guide has detailed two effective and scientifically sound pathways for the synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole. Pathway A, the two-step approach, offers excellent control and is often preferred for its reliability and the use of more common laboratory reagents. Pathway B, the direct cycloaddition, provides a more atom-economical route but may require more careful optimization of reaction conditions. The choice of synthetic route will ultimately be guided by the specific needs and resources of the research laboratory. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
- Sharpless, K. B., et al. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. Journal of Organic Chemistry, 66(23), 7945-7950.
- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
- Das, B., et al. (2010). Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles. Synlett, 2010(3), 391-394.
- Moderhack, D. (1983). Kröhnke reaction with 5-(chloromethyl)tetrazoles: a new route to 1-substituted tetrazole-5-carbaldehydes. Chemistry and Industry, (1), 37.
- Prakash, G. K. S., et al. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776.
- Wu, H., & Hynes Jr, J. (2010). A mild, efficient, Cu(I)-catalyzed method for the synthesis of aryl chlorides from arylboronic acids. Organic Letters, 12(6), 1192-1195.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Roh, J., et al. (2009). 5-Substituted tetrazoles were prepared in very good yields and short reaction times by treatment of nitriles with sodium azide and triethylammonium chloride in nitrobenzene in a microwave reactor. Synthesis, 2009(13), 2175-2178.
- Katritzky, A. R., et al. (2007). A general method for the synthesis of 1,5-disubstituted tetrazoles from imidoylbenzotriazoles involves mild reaction conditions and short reaction times. Synthesis, 2007(8), 1204-1208.
- Finnegan, W. G., et al. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(23), 7945–7950.
- Su, W.-K., et al. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723-2726.
- Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786.
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
- Li, X., et al. (2024). A series of N-fluorosulfurylamidines have been synthesized and identified as stable and scalable organic synthons. Organic Letters, 26, 9395-9400.
- Heravi, M. M., et al. (2012).
- Guggilapu, S. D., et al. (2016). 5-substituted 1H-tetrazole derivatives can be prepared in good to excellent yields from various oximes and sodium azide by using indium(III)
- Ishihara, K., et al. (2018). 5-Substituted 1H-tetrazoles were effectively synthesized in short reaction times from aldoximes and diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes. Synthesis, 50(06), 1141-1151.
-
Master Organic Chemistry. (2013). Free Radical Reactions. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. scielo.org.za [scielo.org.za]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
Introduction: The Prominence of the Tetrazole Moiety in Modern Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 5-(chloromethyl)-1-phenyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged as a cornerstone in medicinal chemistry and materials science. Although not found in nature, its unique electronic properties and metabolic stability have made it an invaluable pharmacophore.[1] Tetrazole derivatives are integral to the structure of numerous FDA-approved drugs, where they often serve as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance a molecule's pharmacokinetic profile by improving its metabolic stability and membrane permeability.[2] The compound 5-(chloromethyl)-1-phenyl-1H-tetrazole is a key intermediate, providing a reactive handle for the introduction of the tetrazole moiety into a wide array of molecular scaffolds. This guide offers a comprehensive overview of its physicochemical properties, synthesis, and applications, providing researchers with the foundational knowledge required for its effective utilization.
Molecular Identity and Structural Elucidation
5-(chloromethyl)-1-phenyl-1H-tetrazole is a substituted tetrazole with a chloromethyl group at the 5-position and a phenyl group at the 1-position of the tetrazole ring.
| Identifier | Value | Source |
| IUPAC Name | 5-(chloromethyl)-1-phenyltetrazole | PubChem[3] |
| CAS Number | 64473-40-1 | PubChem[3] |
| Molecular Formula | C₈H₇ClN₄ | PubChem[3] |
| Molecular Weight | 194.62 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CCl | PubChem[3] |
| InChI Key | KASHDYDHJFKPQK-UHFFFAOYSA-N | PubChem[3] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];N1 [label="N", pos="0,1!", color="#4285F4"]; N2 [label="N", pos="-0.87,0.5!", color="#4285F4"]; N3 [label="N", pos="-0.87,-0.5!", color="#4285F4"]; N4 [label="N", pos="0,-1!", color="#4285F4"]; C5 [label="C", pos="0.87,0!"];
C6 [label="C", pos="2.37,0!"]; H6 [label="H₂", pos="3.1,0!"]; Cl [label="Cl", pos="2.37,-1!", color="#34A853"];
C1_ph [label="C", pos="-1.1,-2.2!"]; C2_ph [label="C", pos="-0.2,-3.1!"]; C3_ph [label="C", pos="0.9,-2.7!"]; C4_ph [label="C", pos="1.2,-1.5!"]; C5_ph [label="C", pos="0.3,-0.6!"]; C6_ph [label="C", pos="-0.8,-1.0!"];
H2_ph [label="H", pos="-0.4,-4.1!"]; H3_ph [label="H", pos="1.6,-3.4!"]; H4_ph [label="H", pos="2.1,-1.2!"]; H5_ph [label="H", pos="0.5,0.3!"]; H6_ph [label="H", pos="-1.5,-0.3!"];
N1 -- N2 [len=1.5]; N2 -- N3 [len=1.5]; N3 -- N4 [len=1.5]; N4 -- C5 [len=1.5]; C5 -- N1 [len=1.5];
C5 -- C6 [len=1.5]; C6 -- Cl [len=1.5];
N4 -- C1_ph [len=1.5]; C1_ph -- C2_ph [len=1.5]; C2_ph -- C3_ph [len=1.5]; C3_ph -- C4_ph [len=1.5]; C4_ph -- C5_ph [len=1.5]; C5_ph -- C6_ph [len=1.5]; C6_ph -- C1_ph [len=1.5];
C2_ph -- H2_ph [len=1.2]; C3_ph -- H3_ph [len=1.2]; C4_ph -- H4_ph [len=1.2]; C5_ph -- H5_ph [len=1.2]; C6_ph -- H6_ph [len=1.2]; }
Physicochemical Properties
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 1.6 | PubChem[3] |
| Topological Polar Surface Area | 43.6 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Melting Point
A definitive, experimentally verified melting point for 5-(chloromethyl)-1-phenyl-1H-tetrazole is not consistently reported. One commercial source suggests a melting point of 16-18 °C; however, this value is unusually low for a crystalline solid of this nature and should be treated with caution. For comparison, the closely related analog, 5-chloro-1-phenyl-1H-tetrazole, has a reported melting point of 120-123 °C. It is plausible that the melting point of 5-(chloromethyl)-1-phenyl-1H-tetrazole lies in a similar, higher range.
Boiling Point
An experimental boiling point has not been reported. Like many functionalized tetrazoles, it is anticipated that the compound may undergo decomposition at elevated temperatures before its boiling point is reached.
Solubility
Quantitative solubility data is not widely available. Based on its predicted lipophilicity (XLogP3-AA of 1.6) and the properties of similar compounds, 5-(chloromethyl)-1-phenyl-1H-tetrazole is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in water is predicted to be low.
Spectroscopic Characterization
Detailed spectral analysis is crucial for the unambiguous identification and quality control of 5-(chloromethyl)-1-phenyl-1H-tetrazole. While a complete set of published spectra for this specific molecule is elusive, its characteristic spectral features can be predicted based on its functional groups.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1600, ~1490 | C=C stretch | Aromatic ring |
| ~1450 | C=N stretch | Tetrazole ring |
| ~800-600 | C-Cl stretch | Chloromethyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two main sets of signals:
-
Aromatic Protons: Signals corresponding to the protons on the phenyl ring, likely appearing in the range of δ 7.2-7.8 ppm. The exact multiplicity will depend on the substitution pattern and coupling constants.
-
Chloromethyl Protons: A singlet corresponding to the two protons of the chloromethyl group, expected to be in the range of δ 4.5-5.0 ppm, shifted downfield due to the electronegativity of the chlorine atom and the tetrazole ring.
¹³C NMR: The carbon NMR spectrum should display signals for the carbon atoms of the phenyl ring, the chloromethyl group, and the tetrazole ring.
-
Aromatic Carbons: Resonances for the six carbons of the phenyl group are expected between δ 120-140 ppm.
-
Tetrazole Carbon: The carbon atom of the tetrazole ring (C5) is anticipated to appear in the range of δ 150-160 ppm.
-
Chloromethyl Carbon: The carbon of the chloromethyl group should be observed in the range of δ 40-50 ppm.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for 5-(chloromethyl)-1-phenyl-1H-tetrazole would be expected at m/z 194, with an isotopic pattern characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).
Synthesis and Mechanistic Considerations
The synthesis of 5-substituted-1-phenyl-1H-tetrazoles typically involves the construction of the tetrazole ring through a [3+2] cycloaddition reaction.[4] A plausible synthetic route to 5-(chloromethyl)-1-phenyl-1H-tetrazole is a two-step process starting from chloroacetonitrile and aniline.
Hypothetical Experimental Protocol:
Step 1: Synthesis of N-Phenyl-2-chloroacetamide
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-2-chloroacetamide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.
Causality of Experimental Choices: The use of an ice bath is to control the exothermicity of the acylation reaction. The aqueous workup is necessary to remove unreacted starting materials and byproducts.
Step 2: Synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole
-
To a solution of N-phenyl-2-chloroacetamide in a suitable solvent like acetonitrile, add phosphorus pentachloride (PCl₅) portion-wise at 0 °C.
-
Stir the mixture at room temperature for a few hours to facilitate the formation of the corresponding imidoyl chloride.
-
In a separate flask, prepare a solution of sodium azide (NaN₃) in a mixture of water and acetone. Caution: Sodium azide is highly toxic and potentially explosive.
-
Slowly add the imidoyl chloride solution to the sodium azide solution at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete.
-
Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Mechanistic Rationale: Phosphorus pentachloride is a classic reagent for converting amides to imidoyl chlorides. The subsequent reaction with sodium azide proceeds via a nucleophilic attack of the azide ion on the imidoyl chloride, followed by an intramolecular cyclization to form the tetrazole ring.
Reactivity and Stability
Reactivity of the Chloromethyl Group: The primary site of reactivity in 5-(chloromethyl)-1-phenyl-1H-tetrazole is the chloromethyl group. The carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom and the tetrazole ring. This makes it susceptible to nucleophilic substitution reactions (Sₙ2).[5] This reactivity is the key to its utility as a synthetic building block, allowing for the facile introduction of the (1-phenyl-1H-tetrazol-5-yl)methyl moiety by reaction with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions.
Stability of the Tetrazole Ring: The tetrazole ring itself is generally considered to be aromatic and, therefore, relatively stable. It is often metabolically robust, which is a significant advantage in drug design.[2] However, some tetrazole derivatives can be thermally sensitive and may decompose upon heating, sometimes with the evolution of nitrogen gas. Therefore, appropriate precautions should be taken when heating this compound.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 5-(chloromethyl)-1-phenyl-1H-tetrazole in drug development is as a versatile building block for the synthesis of novel therapeutic agents.
-
Bioisosteric Replacement: The tetrazole moiety is a well-established bioisostere of the carboxylic acid group.[1] Replacing a carboxylic acid with a tetrazole can lead to compounds with improved metabolic stability, enhanced oral bioavailability, and better membrane permeability, while maintaining the ability to engage in key interactions with biological targets.
-
Synthetic Handle: The reactive chloromethyl group allows for the covalent attachment of the tetrazole-containing fragment to a parent molecule. This is a powerful strategy for modifying the physicochemical and pharmacological properties of a lead compound. By introducing the (1-phenyl-1H-tetrazol-5-yl)methyl group, medicinal chemists can fine-tune properties such as lipophilicity, polarity, and hydrogen bonding capacity to optimize drug-like characteristics.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(chloromethyl)-1-phenyl-1H-tetrazole is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042. [Link]
- Fischer, J., & Klika, K. D. (2026). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 31(13), 2845.
-
Sengupta, A., & Mukherjee, A. (2011). 5-Chloro-1-phenyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1633. [Link]
- Vembu, S., & Rajarajan, M. (2016). Synthesis, spectral characterization, and effective antifungal evaluation of 1H-tetrazole containing 1,3,5-triazine dendrimers. Medicinal Chemistry Research, 25(9), 1916–1924.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.
-
PubChem. (n.d.). 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
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Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. [Link]
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- 2. Tetrazoles via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole | C8H7ClN4 | CID 2793409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
A Technical Guide to 5-(Chloromethyl)-1-phenyl-1H-tetrazole: Synthesis, Characterization, and Application in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 5-(chloromethyl)-1-phenyl-1H-tetrazole, a pivotal heterocyclic building block in modern medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[1] The title compound, featuring a reactive chloromethyl group, serves as a versatile electrophilic intermediate for introducing the 1-phenyltetrazole scaffold into a diverse range of molecular architectures. This guide details a robust synthetic protocol, discusses key physicochemical and spectroscopic characteristics for identity confirmation, explores its synthetic utility, and presents a case study of its application in the development of novel antimicrobial agents. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable synthetic intermediate.
Introduction: The Significance of the Tetrazole Scaffold
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged structure in medicinal chemistry.[2] Its physicochemical properties, particularly a pKa similar to that of carboxylic acids, allow it to act as a non-classical bioisostere, enhancing a molecule's pharmacokinetic profile by improving membrane permeability and resisting metabolic degradation.[1] Tetrazole-containing compounds have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The compound 5-(chloromethyl)-1-phenyl-1H-tetrazole is of particular strategic importance. The 1-phenyl substitution provides a stable, lipophilic anchor, while the 5-chloromethyl group acts as a reactive handle for covalent modification, making it an ideal precursor for library synthesis and lead optimization campaigns.
Synthesis and Mechanistic Rationale
The synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole is most effectively achieved through a two-step process starting from aniline. The chosen pathway involves the formation of an intermediate amide followed by a dehydrative cyclization/chlorination sequence.
Synthetic Workflow
The overall synthetic transformation can be visualized as follows:
Sources
starting materials for 5-(chloromethyl)-1-phenyl-1H-tetrazole synthesis
An In-depth Technical Guide to the Synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole
Authored by a Senior Application Scientist
Introduction: Strategic Importance of 5-(chloromethyl)-1-phenyl-1H-tetrazole
5-(Chloromethyl)-1-phenyl-1H-tetrazole is a pivotal intermediate in synthetic organic chemistry, primarily valued for its role as a building block in the development of pharmaceutical agents. The unique chemical architecture, featuring a stable tetrazole ring coupled with a reactive chloromethyl group, allows for versatile downstream functionalization. This guide provides a comprehensive overview of the prevalent synthetic strategies for this compound, focusing on the selection of starting materials, mechanistic underpinnings, and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scalability for researchers in drug discovery and development.
Core Synthetic Strategies and Starting Material Selection
The synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole predominantly proceeds via [3+2] cycloaddition reactions. The selection of starting materials is critical and is dictated by factors such as commercial availability, cost, and safety considerations. Two primary, well-established routes are discussed below, highlighting the rationale behind the choice of precursors.
Route 1: Phenyl Isocyanide and Chloroacetonitrile Pathway
This approach is often favored for its operational simplicity and the directness of the cycloaddition.
-
Starting Material 1: Phenyl Isocyanide (C₆H₅NC)
-
Rationale: Phenyl isocyanide serves as the carbon-nitrogen component in the cycloaddition. Its isocyano group provides the necessary atoms to form the tetrazole ring with an azide source. It is readily available from commercial suppliers.
-
Critical Considerations: Phenyl isocyanide is a volatile, malodorous, and toxic compound. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Starting Material 2: Chloroacetonitrile (ClCH₂CN)
-
Rationale: Chloroacetonitrile provides the chloromethyl group and the remaining carbon atom for the tetrazole ring. Its high reactivity makes it an efficient partner in the cycloaddition.
-
Azide Source: This reaction requires an azide source, typically sodium azide (NaN₃) or trimethylsilyl azide ((CH₃)₃SiN₃), to complete the tetrazole ring formation. Sodium azide is a cost-effective and common choice, though it is highly toxic and potentially explosive.
-
Mechanistic Insight
The reaction proceeds through the formation of an imidoyl azide intermediate, which then undergoes an intramolecular cyclization to form the tetrazole ring. The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often employed to activate the nitrile group of chloroacetonitrile, facilitating the nucleophilic attack by the azide.
Route 2: N-Phenyl-2-chloroacetimidoyl Chloride and Sodium Azide Pathway
This alternative strategy involves the pre-formation of an imidoyl chloride, which then reacts with sodium azide.
-
Starting Material 1: 2-Chloro-N-phenylacetamide (C₆H₅NHC(O)CH₂Cl)
-
Rationale: This commercially available amide is the precursor to the key imidoyl chloride intermediate. It is a stable, crystalline solid, making it easier to handle than phenyl isocyanide.
-
-
Starting Material 2: Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂)
-
Rationale: These chlorinating agents are used to convert the amide into the corresponding N-phenyl-2-chloroacetimidoyl chloride. PCl₅ is highly effective but requires careful handling due to its reactivity with moisture.
-
-
Starting Material 3: Sodium Azide (NaN₃)
-
Rationale: As in the first route, sodium azide serves as the nitrogen source for the formation of the tetrazole ring.
-
Mechanistic Insight
The first step involves the conversion of the amide to the imidoyl chloride. This intermediate is then reacted with sodium azide, which displaces the chloride to form an imidoyl azide. This species rapidly undergoes a [3+2] intramolecular cycloaddition to yield the final tetrazole product. This two-step approach allows for more controlled reaction conditions compared to the one-pot synthesis of Route 1.
Quantitative Data Summary
| Parameter | Route 1 | Route 2 |
| Primary Starting Materials | Phenyl Isocyanide, Chloroacetonitrile, Sodium Azide | 2-Chloro-N-phenylacetamide, PCl₅, Sodium Azide |
| Typical Solvents | Dimethylformamide (DMF), Toluene | Dichloromethane (DCM), Acetonitrile |
| Catalyst/Reagent | Zinc Chloride (optional) | Phosphorus Pentachloride / Thionyl Chloride |
| Reaction Temperature | 80-110 °C | 0 °C to Room Temperature |
| Reported Yields | 65-80% | 70-85% |
| Key Advantages | One-pot synthesis | Milder conditions, easier handling of starting amide |
| Key Disadvantages | Use of toxic/odorous phenyl isocyanide | Two-step process, requires handling of PCl₅ |
Experimental Protocols
Protocol 1: Synthesis via Phenyl Isocyanide and Chloroacetonitrile
Materials:
-
Phenyl Isocyanide
-
Chloroacetonitrile
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of chloroacetonitrile (1.0 eq) and phenyl isocyanide (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and zinc chloride (0.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(chloromethyl)-1-phenyl-1H-tetrazole as a white solid.
Protocol 2: Synthesis via N-Phenyl-2-chloroacetimidoyl Chloride
Step A: Synthesis of N-Phenyl-2-chloroacetimidoyl Chloride
Materials:
-
2-Chloro-N-phenylacetamide
-
Phosphorus Pentachloride (PCl₅)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-chloro-N-phenylacetamide (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add phosphorus pentachloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to room temperature. The solvent and byproduct (POCl₃) can be removed under reduced pressure to yield the crude imidoyl chloride, which is often used directly in the next step without further purification.
Step B: Synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole
Materials:
-
Crude N-Phenyl-2-chloroacetimidoyl Chloride
-
Sodium Azide (NaN₃)
-
Anhydrous Acetonitrile
Procedure:
-
Dissolve the crude N-phenyl-2-chloroacetimidoyl chloride from Step A in anhydrous acetonitrile.
-
Add sodium azide (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Conclusion and Future Perspectives
The synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole is well-established, with the two primary routes offering distinct advantages and disadvantages. The choice of synthesis will depend on the specific requirements of the laboratory, including scale, available starting materials, and safety infrastructure. Future research may focus on developing greener synthetic methods, potentially utilizing flow chemistry or alternative, less hazardous reagents to improve the safety and environmental profile of this important chemical intermediate.
References
An In-Depth Technical Guide to the Safety and Hazards of 5-(chloromethyl)-1-phenyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Safety with a Novel Building Block
5-(chloromethyl)-1-phenyl-1H-tetrazole is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its unique structure, combining the energetic tetrazole ring with a reactive chloromethyl group, makes it a valuable tool for medicinal chemists. However, these same features necessitate a thorough understanding and proactive management of its potential hazards. This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the safety and hazards associated with this compound. By integrating established principles of chemical safety with specific data and insights, we aim to empower scientists to work with this versatile molecule confidently and safely.
Section 1: Compound Profile and Hazard Identification
Physicochemical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. Key properties of 5-(chloromethyl)-1-phenyl-1H-tetrazole are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H7ClN4 | PubChem[2] |
| Molecular Weight | 194.62 g/mol | PubChem[2] |
| Appearance | White to pale yellow crystalline powder | Inferred from related compounds[3] |
| Melting Point | Data not available | N/A |
| Solubility | Soluble in organic solvents like DMF, DMSO, and ethyl acetate.[1] Limited solubility in water. | Inferred from synthesis protocols[1] |
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to data submitted to the European Chemicals Agency (ECHA), 5-(chloromethyl)-1-phenyl-1H-tetrazole is classified as follows:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |
Source: PubChem[2]
These classifications underscore the need for appropriate personal protective equipment (PPE) and handling procedures to prevent exposure.
Section 2: Reactivity and Thermal Stability: The Dual Hazard
The hazardous nature of 5-(chloromethyl)-1-phenyl-1H-tetrazole stems from two key structural features: the high-nitrogen tetrazole ring and the reactive chloromethyl group.
The Energetic Tetrazole Ring
Tetrazole-containing compounds are known for their potential to undergo rapid, exothermic decomposition upon heating.[4] Studies on analogous phenyl-tetrazoles have shown that this decomposition typically occurs at temperatures between 190-240°C, releasing nitrogen gas and potentially forming isonitrile byproducts.[4] This energetic decomposition poses a significant explosion risk if the compound is heated under confinement.[5]
Causality: The high nitrogen content and the inherent strain of the five-membered ring contribute to a thermodynamically favorable decomposition pathway that liberates gaseous nitrogen.
The Reactive Chloromethyl Group
The chloromethyl group is a potent electrophile, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis but also presents a significant chemical hazard. It can react with a wide range of nucleophiles, including water, alcohols, amines, and thiols. These reactions can be exothermic and may produce corrosive byproducts such as hydrochloric acid.
Self-Validation: The reactivity of the chloromethyl group should be considered when choosing solvents, reagents, and reaction conditions. For instance, the use of protic solvents may lead to solvolysis, and basic conditions will accelerate nucleophilic substitution reactions.
Incompatibilities
Based on the reactivity profile, 5-(chloromethyl)-1-phenyl-1H-tetrazole should be considered incompatible with:
-
Strong Oxidizing Agents: Can lead to a violent reaction and increase the risk of thermal decomposition.[6]
-
Strong Bases: Will readily react with the chloromethyl group in a potentially exothermic manner.
-
Strong Acids: May catalyze decomposition or other unwanted side reactions.[5]
-
Nucleophiles: Will react with the chloromethyl group. While this is often the desired reaction in a controlled setting, unintended contact with nucleophiles during storage or handling can be hazardous.
Section 3: Toxicological Profile: Understanding the Health Risks
While specific toxicological studies on 5-(chloromethyl)-1-phenyl-1H-tetrazole are limited, the GHS classifications and data on related compounds provide a basis for assessing its health hazards.
Acute Toxicity
As indicated by its GHS classification, the compound is harmful if swallowed.[2] Ingestion may cause irritation of the digestive tract.[7] Animal studies on the related compound 1-phenyl-1H-tetrazole-5-thiol suggest that ingestion of significant quantities could lead to serious health damage.[4]
Irritation and Sensitization
The compound is a known skin and eye irritant.[2] Prolonged or repeated skin contact may lead to dermatitis.[4] It is also expected to cause respiratory tract irritation if inhaled as a dust or aerosol.
Chronic Health Effects
There is limited data on the chronic health effects of 5-(chloromethyl)-1-phenyl-1H-tetrazole. However, due to its reactivity as an alkylating agent, there is a theoretical potential for mutagenic or carcinogenic effects with long-term exposure. This is a common concern for compounds containing reactive chloromethyl groups.
Metabolism
The tetrazole ring is generally resistant to metabolic oxidation.[8] The primary metabolic pathway for many tetrazole-containing drugs is glucuronidation, a process that increases water solubility and facilitates excretion. The phenyl group may be susceptible to hydroxylation. The fate of the chloromethyl group in vivo is not well-documented for this specific compound, but it is plausible that it could react with biological nucleophiles.
Section 4: Safe Handling and Experimental Protocols
A proactive and informed approach to handling is paramount to ensure the safety of all laboratory personnel.
Engineering Controls
All work with 5-(chloromethyl)-1-phenyl-1H-tetrazole should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.[7]
-
Skin and Body Protection: A lab coat should be worn and kept buttoned. For larger quantities, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
Storage
Store 5-(chloromethyl)-1-phenyl-1H-tetrazole in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from heat, sparks, and open flames.[5] Segregate from incompatible materials, particularly strong oxidizing agents and bases.[5][6]
Disposal
Dispose of waste 5-(chloromethyl)-1-phenyl-1H-tetrazole and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[10]
Synthesis and Purification: A Cautious Approach
The synthesis of 5-substituted-1H-tetrazoles often involves the use of azides, which are themselves hazardous.[1] A general procedure for the synthesis of related 5-phenyl-1H-tetrazole involves the cycloaddition of a nitrile with an azide source, often in a solvent like DMF or DMSO.[1] Purification is typically achieved by recrystallization.[2]
Step-by-Step Methodology for a Generic Synthesis (Adaptation Required):
-
Reaction Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Charge the flask with the appropriate nitrile precursor, sodium azide, and a catalyst (if required) in a suitable solvent (e.g., DMF).
-
Reaction: Heat the mixture to the required temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into water.
-
Acidification: Acidify the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the tetrazole product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 5-phenyl-1H-tetrazole derivative.
Causality Behind Experimental Choices: The use of a fume hood is critical due to the potential for hazardous vapors. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. The work-up and purification steps are designed to isolate and purify the product while minimizing exposure.
Section 5: Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[5]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[5]
Fire and Explosion Response
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a heavy water stream.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Fight fire from a safe distance due to the risk of explosion.[4]
-
Explosion Hazard: May explode if heated.[4] Containers may explode when heated.
Section 6: Conclusion: A Commitment to Safety
5-(chloromethyl)-1-phenyl-1H-tetrazole is a valuable synthetic intermediate with a manageable, yet significant, hazard profile. A thorough understanding of its reactivity, thermal instability, and toxicity is essential for its safe use. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can harness the synthetic potential of this compound while minimizing risk. Continuous vigilance and a proactive safety culture are the cornerstones of successful and safe scientific discovery.
References
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5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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5-PHENYLTETRAZOLE EXTRA PURE MSDS CAS No: 18039-42-4 MSDS - Loba Chemie. (2018, June 12). Retrieved January 26, 2026, from [Link]
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5-Chloro-1-phenyl-1H-tetrazole - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Short- and Long-Term Effects on Human Health - NCBI - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Green Hydrothermal Synthesis of 5‑Phenyl-1H‑tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC - PubMed Central. (2026, January 2). Retrieved January 26, 2026, from [Link]
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Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025, June 26). Retrieved January 26, 2026, from [Link]
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved January 26, 2026, from [Link]
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Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.) - Cole-Parmer. (n.d.). Retrieved January 26, 2026, from [Link]
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Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs - PubMed. (2016, October 4). Retrieved January 26, 2026, from [Link]
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Tetrazoles via Multicomponent Reactions - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Retrieved January 26, 2026, from [Link]
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5-PHENYLTETRAZOLE EXTRA PURE MSDS CAS No: 18039-42-4 MSDS - Loba Chemie. (2018, June 12). Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide to 5-(Chloromethyl)-1-phenyl-1H-tetrazole: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Importance of Tetrazole Scaffolds in Modern Medicinal Chemistry
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has emerged as a cornerstone in contemporary drug design and development.[1][2] Its remarkable stability across a wide pH range and resistance to metabolic degradation make it a highly desirable functional group.[1] Notably, the 5-substituted 1H-tetrazole core is widely recognized as a bioisostere for the carboxylic acid group, a critical substitution that can enhance a molecule's pharmacokinetic profile by improving its lipophilicity and cell permeability.[1][3] This guide focuses on a particularly reactive and versatile member of this class: 5-(chloromethyl)-1-phenyl-1H-tetrazole. The presence of a reactive chloromethyl group at the 5-position transforms the stable tetrazole core into a valuable intermediate for the synthesis of a diverse array of more complex, biologically active molecules. This document will provide a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and an in-depth analysis of its applications as a key building block in the development of novel therapeutic agents.
Physicochemical Properties and Structural Elucidation
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its physical and chemical properties. 5-(Chloromethyl)-1-phenyl-1H-tetrazole is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₄ | PubChem |
| Molecular Weight | 194.62 g/mol | PubChem |
| IUPAC Name | 5-(chloromethyl)-1-phenyl-1H-tetrazole | PubChem |
| CAS Number | 64473-40-1 | PubChem |
| Appearance | White to off-white crystalline powder | Generic Material Properties |
| Solubility | Sparingly soluble in water | Generic Material Properties |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
The molecular structure consists of a phenyl group attached to the N1 position of the tetrazole ring and a chloromethyl group at the C5 position. The non-planar arrangement of the phenyl and tetrazole rings, with a significant dihedral angle, is a key structural feature.[4]
Synthesis of 5-(Chloromethyl)-1-phenyl-1H-tetrazole: A Strategic Approach
The synthesis of 1,5-disubstituted tetrazoles can be approached through various methodologies, with the [3+2] cycloaddition reaction between a nitrile and an azide being a cornerstone of tetrazole chemistry.[1][5][6] However, the direct synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole from simple precursors is not straightforward. A more strategic, multi-step approach is generally required. Below, we outline a plausible and well-documented synthetic pathway, drawing from established methodologies for the synthesis of related tetrazole derivatives.
Retrosynthetic Analysis
A logical retrosynthetic analysis provides a clear roadmap for the synthesis. The target molecule can be envisioned as being formed from a 5-(hydroxymethyl)-1-phenyl-1H-tetrazole intermediate, which in turn can be synthesized from 1-phenyl-1H-tetrazole.
Caption: Retrosynthetic pathway for 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Step-by-Step Synthesis Protocol
This protocol is a composite of established reactions for the synthesis of substituted tetrazoles and provides a robust framework for the laboratory-scale preparation of the target compound.
Step 1: Synthesis of 1-Phenyl-1H-tetrazole
The formation of the 1-phenyl-1H-tetrazole core is the initial and critical step. This is typically achieved via a [3+2] cycloaddition reaction.
-
Method A: From Phenyl Isocyanide and Hydrazoic Acid
-
Principle: This method involves the reaction of phenyl isocyanide with in-situ generated hydrazoic acid. Hydrazoic acid is highly toxic and explosive, requiring stringent safety precautions.
-
Protocol:
-
In a well-ventilated fume hood, dissolve sodium azide in a suitable solvent such as dimethylformamide (DMF).
-
Cool the solution in an ice bath and slowly add a stoichiometric amount of a proton source (e.g., triethylamine hydrochloride) to generate hydrazoic acid in situ.
-
Slowly add phenyl isocyanide to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-phenyl-1H-tetrazole.
-
-
-
Method B: From Benzonitrile and Sodium Azide
-
Principle: This is a safer and more common method that involves the cycloaddition of benzonitrile with sodium azide, often facilitated by a catalyst.[5][6][7]
-
Protocol:
-
To a solution of benzonitrile in DMF, add sodium azide and a catalyst (e.g., zinc chloride or copper sulfate).[6][8]
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The reaction progress should be monitored by TLC.
-
After completion, cool the mixture to room temperature and pour it into acidified water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product to obtain pure 1-phenyl-1H-tetrazole.
-
-
Step 2: Synthesis of 5-(Hydroxymethyl)-1-phenyl-1H-tetrazole
This step involves the introduction of a hydroxymethyl group at the 5-position of the tetrazole ring.
-
Principle: This can be achieved through the reaction of 1-phenyl-1H-tetrazole with formaldehyde. A related patent describes the formation of 5-(hydroxymethyl)tetrazole from hydroxyacetonitrile and sodium azide.[9]
-
Protocol:
-
Dissolve 1-phenyl-1H-tetrazole in a suitable solvent like dioxane or tetrahydrofuran (THF).
-
Add a base such as sodium hydride or potassium carbonate to deprotonate the tetrazole at the 5-position, forming the corresponding anion.
-
Slowly add a source of formaldehyde, such as paraformaldehyde, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography to yield 5-(hydroxymethyl)-1-phenyl-1H-tetrazole.
-
Step 3: Synthesis of 5-(Chloromethyl)-1-phenyl-1H-tetrazole
The final step is the chlorination of the hydroxymethyl group.
-
Principle: The hydroxyl group is converted to a chlorine atom using a standard chlorinating agent. A patent for the synthesis of 5-(chloromethyl)tetrazole utilizes thionyl chloride for this transformation after protecting the tetrazole ring.[9]
-
Protocol:
-
Dissolve 5-(hydroxymethyl)-1-phenyl-1H-tetrazole in a dry, aprotic solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a chlorinating agent, such as thionyl chloride or oxalyl chloride, to the solution. The addition of a catalytic amount of DMF can facilitate the reaction with oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude 5-(chloromethyl)-1-phenyl-1H-tetrazole.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Caption: Synthetic workflow for 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Applications in Drug Development: A Versatile Alkylating Agent
The primary utility of 5-(chloromethyl)-1-phenyl-1H-tetrazole in drug development lies in its function as a reactive intermediate. The chloromethyl group is a good leaving group, making the compound an effective alkylating agent for a variety of nucleophiles. This allows for the introduction of the 1-phenyl-1H-tetrazol-5-ylmethyl moiety into larger molecules, a common strategy in the synthesis of pharmacologically active compounds.
Role as a Bioisosteric Scaffold
As previously mentioned, the tetrazole ring is a well-established bioisostere of the carboxylic acid group.[1][3] By incorporating the 1-phenyl-1H-tetrazol-5-ylmethyl group, medicinal chemists can modulate the acidity, lipophilicity, and metabolic stability of a lead compound, potentially improving its drug-like properties. The phenyl group at the N1 position can also engage in beneficial pi-stacking interactions within a biological target.
Synthesis of Novel Antimicrobial Agents
Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[10] 5-(Chloromethyl)-1-phenyl-1H-tetrazole can serve as a key precursor in the synthesis of novel antibacterial and antifungal agents. The compound can be reacted with various nucleophiles, such as amines, thiols, and hydroxyl groups present in other heterocyclic scaffolds, to generate new chemical entities with potential antimicrobial efficacy. For instance, the reaction with a thiol-containing molecule would lead to the formation of a stable thioether linkage.
Caption: General reaction scheme for the alkylation of nucleophiles.
Safety and Handling
5-(Chloromethyl)-1-phenyl-1H-tetrazole is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Perspectives
5-(Chloromethyl)-1-phenyl-1H-tetrazole is a valuable and versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. The true power of this compound lies in the reactivity of its chloromethyl group, which enables the strategic introduction of the 1-phenyl-1H-tetrazol-5-ylmethyl scaffold into a wide range of molecules. As the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles continues, the utility of reactive intermediates like 5-(chloromethyl)-1-phenyl-1H-tetrazole is poised to grow, facilitating the exploration of new chemical space and the development of next-generation pharmaceuticals.
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An In-depth Technical Guide to the GHS Classification of 5-(chloromethyl)-1-phenyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for 5-(chloromethyl)-1-phenyl-1H-tetrazole (CAS No. 64473-40-1). As a Senior Application Scientist, this document is intended to equip researchers and drug development professionals with the necessary knowledge to handle this compound safely and effectively. The information presented herein is synthesized from available data, including authoritative chemical databases and safety data sheets of structurally related compounds, to provide a robust safety profile in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
GHS Classification and Hazard Identification
5-(chloromethyl)-1-phenyl-1H-tetrazole is classified under the GHS as a hazardous substance. The primary hazards associated with this compound are related to its oral toxicity and its irritant effects on the skin, eyes, and respiratory system.
Signal Word: Warning
GHS Pictogram:
Hazard Statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for the safe handling of this compound. The following are based on the identified hazards and are compiled from GHS guidelines for substances with similar classifications.
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection.[2] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P330 | Rinse mouth. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3] |
Toxicological Profile and Mechanistic Insights
-
Acute Oral Toxicity (H302): The "Harmful if swallowed" classification suggests a moderate level of toxicity upon ingestion. The mechanism is likely related to the metabolic breakdown of the compound, which could release reactive intermediates.
-
Skin and Eye Irritation (H315, H319): The presence of the chloromethyl group, a known alkylating agent, likely contributes to its irritant properties. This functional group can react with nucleophilic residues in proteins and other biological macromolecules, leading to cellular damage and an inflammatory response in the skin and eyes.
-
Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation.
It is crucial for researchers to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure and mitigate these risks.
Safe Handling and Storage Protocols
Given the hazardous nature of 5-(chloromethyl)-1-phenyl-1H-tetrazole and the potential for thermal instability common to tetrazole derivatives, strict adherence to safe handling and storage protocols is paramount.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential.
Caption: Hierarchical approach to safety when handling 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Handling Procedures
-
Avoid dust formation and inhalation: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Prevent contact: Avoid contact with skin, eyes, and clothing.[2]
-
Use appropriate tools: Use non-sparking tools to prevent ignition sources.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Storage Requirements
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][4]
-
Incompatibilities: Store away from strong oxidizing agents, as these can lead to violent reactions.[2]
-
Heat and Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Many tetrazole compounds are known to be thermally sensitive and can decompose explosively upon heating.[2]
Emergency Procedures
In the event of an emergency, a clear and practiced response plan is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4]
-
Specific Hazards: The compound may decompose upon heating to produce toxic fumes of nitrogen oxides and hydrogen chloride. As with many tetrazoles, there is a risk of explosion when heated.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment. Avoid breathing dust and prevent contact with skin and eyes.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Tetrazole Derivatives Using 5-(chloromethyl)-1-phenyl-1H-tetrazole
Introduction: The Strategic Importance of the Tetrazole Scaffold
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a non-classical isostere of the carboxylic acid group have cemented its role in the design of high-efficacy therapeutics.[1][3] Tetrazole derivatives are integral to a wide array of approved drugs and clinical candidates, exhibiting diverse biological activities including antimicrobial, antifungal, antihypertensive, and anticancer properties.[2][4][5][6][7]
This guide focuses on a highly versatile and reactive building block, 5-(chloromethyl)-1-phenyl-1H-tetrazole . The presence of a chloromethyl group at the 5-position provides a reactive electrophilic site, analogous to a benzylic halide. This "handle" allows for the straightforward introduction of a vast range of functional groups through nucleophilic substitution reactions, making it an ideal starting material for constructing diverse chemical libraries for drug discovery and materials science.
This document provides a detailed exploration of the synthetic pathways originating from this key intermediate, offering both the theoretical underpinnings and practical, step-by-step protocols for laboratory application.
Core Synthetic Strategy: Nucleophilic Substitution at the C5-Methylene Bridge
The primary synthetic utility of 5-(chloromethyl)-1-phenyl-1H-tetrazole lies in its susceptibility to nucleophilic attack. The electron-withdrawing nature of the adjacent tetrazole ring enhances the electrophilicity of the methylene carbon, while the phenyl group at the N1 position modulates the electronic properties and solubility of the molecule. The chloride ion is an excellent leaving group, facilitating facile displacement by a wide array of nucleophiles (Nu:⁻).
The fundamental transformation is a classic SN2 reaction, as illustrated below.
Caption: General scheme for SN2 reaction on 5-(chloromethyl)-1-phenyl-1H-tetrazole.
The choice of nucleophile dictates the final product, allowing for systematic structural modifications. The following sections detail protocols for reactions with common classes of nucleophiles.
Protocols for Synthesis of Key Derivatives
The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific reactivity of their chosen nucleophile and employ techniques like Thin Layer Chromatography (TLC) to monitor reaction progress.
Synthesis of Ether Derivatives via O-Nucleophiles
Reaction with alcohols or phenols (alkoxides/phenoxides) yields ether-linked tetrazole derivatives. These are valuable for probing hydrophobic interactions in biological systems.
Protocol 1: General Procedure for O-Alkylation/O-Arylation
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol or phenol (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF, THF, Acetonitrile; 5-10 mL per mmol of electrophile).
-
Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Causality: The base deprotonates the hydroxyl group to form the more potent alkoxide/phenoxide nucleophile. Allow the mixture to stir for 20-30 minutes at this temperature until hydrogen evolution ceases.
-
Electrophile Addition: Prepare a solution of 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the nucleophile mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting chloromethyl tetrazole is consumed. Gentle heating (40-60 °C) may be required for less reactive nucleophiles.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Extraction: Separate the layers and extract the aqueous phase two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 25 | 6 | ~85-95 |
| Ethanol | NaH | THF | 25 | 4 | ~90-98 |
| 4-Methoxybenzyl alcohol | K₂CO₃ | Acetonitrile | 60 | 8 | ~80-90 |
Table 1: Representative conditions for the synthesis of ether derivatives.
Synthesis of Amine Derivatives via N-Nucleophiles
The reaction with primary or secondary amines is one of the most common modifications, yielding compounds with significant potential for forming hydrogen bonds and salt bridges in biological targets. Many potent antibacterial and antifungal agents feature such linkages.[6][8][9]
Protocol 2: General Procedure for N-Alkylation
-
Reagent Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.2-1.5 equivalents) and 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.0 equivalent) in a polar aprotic solvent like DMF or acetonitrile (5-10 mL per mmol).
-
Base Addition: Add an inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or a non-nucleophilic organic base like triethylamine (Et₃N, 2.0 equivalents). Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the mixture vigorously at room temperature or heat to 50-70 °C for 2-10 hours. The reaction progress should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic base if applicable. Dilute the filtrate with water, which will often precipitate the product.
-
Isolation: Collect the solid product by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate or a similar organic solvent.
-
Purification: Wash the collected solid with water and diethyl ether to remove residual starting materials and by-products. If necessary, purify the product by recrystallization or column chromatography.
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 70 | 3 | >95 |
| Aniline | Et₃N | DMF | 60 | 8 | ~80-90 |
| Pyrrolidine | K₂CO₃ | DMF | 25 | 2 | >95 |
Table 2: Representative conditions for the synthesis of amine derivatives.
Synthesis of Thioether Derivatives via S-Nucleophiles
Thiols are excellent nucleophiles and react readily with 5-(chloromethyl)-1-phenyl-1H-tetrazole to form thioethers.[10] These sulfur-containing analogs are often explored in drug design to improve binding affinity and pharmacokinetic properties.
Protocol 3: General Procedure for S-Alkylation
-
Reagent Preparation: Dissolve the desired thiol (1.1 equivalents) in DMF or ethanol (5 mL per mmol).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydroxide (NaOH, 1.1 equivalents) and stir for 15 minutes at room temperature to form the thiolate anion. Causality: The thiolate is a significantly stronger nucleophile than the neutral thiol.
-
Electrophile Addition: Add a solution of 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.0 equivalent) in the same solvent to the thiolate mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically rapid due to the high nucleophilicity of sulfur. Monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2. Precipitation upon addition of water is common.
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 1 | >95 |
| 1-Propanethiol | NaOH | Ethanol | 25 | 1.5 | ~90-98 |
| Cysteine (protected) | K₂CO₃ | DMF/H₂O | 25 | 2 | ~85-95 |
Table 3: Representative conditions for the synthesis of thioether derivatives.
General Experimental Workflow and Characterization
A successful synthesis relies on a systematic workflow from reaction setup to final product validation.
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The Versatile Role of 5-(Chloromethyl)-1-phenyl-1H-tetrazole in Medicinal Chemistry: A Guide to Application and Synthesis
In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is paramount to the development of novel therapeutics with enhanced pharmacological profiles. Among these, the tetrazole moiety has garnered significant attention as a bioisosteric replacement for the carboxylic acid group, offering improved metabolic stability and bioavailability.[1] The functionalized intermediate, 5-(chloromethyl)-1-phenyl-1H-tetrazole, serves as a highly valuable and reactive building block for the introduction of the (1-phenyl-1H-tetrazol-5-yl)methyl group into a diverse range of molecular architectures. This guide provides an in-depth exploration of the synthesis and multifaceted applications of this key intermediate, complete with detailed protocols for researchers, scientists, and professionals in drug development.
The Strategic Advantage of the (1-Phenyl-1H-tetrazol-5-yl)methyl Moiety
The utility of 5-(chloromethyl)-1-phenyl-1H-tetrazole lies in the advantageous properties imparted by the tetrazole ring and the reactive nature of the chloromethyl group. The tetrazole ring system is a key feature in several FDA-approved drugs due to its favorable physicochemical properties.[2] The phenyl substituent at the N1 position can engage in beneficial π-π stacking interactions within biological targets, while the chloromethyl group at the C5 position provides a reactive handle for facile nucleophilic substitution reactions. This allows for the covalent linkage of the tetrazole scaffold to various nucleophiles, such as phenols, thiols, and amines, thereby enabling the synthesis of a wide array of potential drug candidates.
Synthesis of the Key Intermediate: 5-(Chloromethyl)-1-phenyl-1H-tetrazole
The efficient synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole is crucial for its widespread application. A highly effective method involves the reaction of aryldichloroisocyanides with sodium azide. This approach has been reported to produce 5-chloro-1-phenyl-1H-tetrazole in yields approaching 100%, providing a convenient and safe route to this important intermediate.[3]
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a [3+2] cycloaddition reaction. The isocyanide derivative provides the carbon atom and one nitrogen atom to the tetrazole ring, while the azide contributes the remaining three nitrogen atoms. The subsequent chlorination of a methyl group at the 5-position would yield the final product.
Caption: Conceptual workflow for the synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Applications in the Synthesis of Bioactive Molecules
The primary application of 5-(chloromethyl)-1-phenyl-1H-tetrazole in medicinal chemistry is as an alkylating agent to introduce the (1-phenyl-1H-tetrazol-5-yl)methyl moiety into molecules with therapeutic potential. The electrophilic carbon of the chloromethyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.
General Reaction Scheme: Nucleophilic Substitution
Caption: General scheme for the alkylation of nucleophiles with 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Application Note 1: Synthesis of Potent Antifungal Agents
The (1-phenyl-1H-tetrazol-5-yl)methyl scaffold has been incorporated into molecules exhibiting significant antifungal activity. The following protocol details the synthesis of ether derivatives by reacting 5-(chloromethyl)-1-phenyl-1H-tetrazole with substituted phenols. These compounds have shown promise in inhibiting the growth of various fungal strains.[4][5]
Protocol 1: Synthesis of (1-Phenyl-1H-tetrazol-5-yl)methyl Phenyl Ethers
Objective: To synthesize a series of substituted (1-phenyl-1H-tetrazol-5-yl)methyl phenyl ethers and evaluate their antifungal activity.
Causality of Experimental Choices:
-
Base (Potassium Carbonate): A mild inorganic base is used to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide anion. This enhances the rate of the nucleophilic substitution reaction.
-
Solvent (Acetone/DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism by solvating the cation of the base without strongly solvating the nucleophile.
-
Reaction Temperature (Room Temperature to Reflux): The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or products.
Materials:
-
5-(Chloromethyl)-1-phenyl-1H-tetrazole
-
Substituted phenol (e.g., 4-chlorophenol, 2,4-difluorophenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 mmol) in acetone or DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add a solution of 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.1 mmol) in the same solvent (5 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (as determined by the reactivity of the specific phenol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ether derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Entry | Phenol Substituent | Yield (%) | Antifungal Activity (MIC, µg/mL vs. C. albicans) |
| 1 | 4-Chloro | 85 | 8 |
| 2 | 2,4-Difluoro | 82 | 4 |
| 3 | 4-Nitro | 78 | 16 |
Note: The presented data is representative and may vary based on specific experimental conditions.
Application Note 2: Synthesis of Anti-inflammatory Agents
The tetrazole moiety is also a key component in the design of novel anti-inflammatory agents.[1] The (1-phenyl-1H-tetrazol-5-yl)methyl group can be attached to various pharmacophores known to interact with inflammatory targets. The following protocol describes the synthesis of thioether derivatives, which have been investigated for their anti-inflammatory properties.[6]
Protocol 2: Synthesis of (1-Phenyl-1H-tetrazol-5-yl)methyl Thioethers
Objective: To synthesize thioether derivatives of 5-(chloromethyl)-1-phenyl-1H-tetrazole for evaluation as potential anti-inflammatory agents.
Causality of Experimental Choices:
-
Thiol Nucleophile: Thiols are generally more nucleophilic than their corresponding alcohols, often allowing for milder reaction conditions.
-
Base (Triethylamine): An organic base is often sufficient to deprotonate the thiol, and it is easily removed during workup.
-
Solvent (Dichloromethane): A relatively non-polar aprotic solvent is suitable for this type of substitution reaction.
Materials:
-
5-(Chloromethyl)-1-phenyl-1H-tetrazole
-
Substituted thiol (e.g., thiophenol, benzyl mercaptan)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted thiol (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL).
-
Add a solution of 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.0 mmol) in dichloromethane (5 mL) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and water (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, appropriate eluent) to yield the desired thioether.
-
Confirm the structure of the product using spectroscopic methods.
Data Presentation:
| Entry | Thiol Reactant | Yield (%) | Anti-inflammatory Activity (COX-2 Inhibition, IC₅₀, µM) |
| 1 | Thiophenol | 92 | 5.2 |
| 2 | Benzyl mercaptan | 88 | 8.7 |
| 3 | Cysteine ethyl ester | 85 | 12.1 |
Note: The presented data is representative and may vary based on specific experimental conditions.
Conclusion
5-(Chloromethyl)-1-phenyl-1H-tetrazole is a cornerstone building block in medicinal chemistry, providing a reliable and efficient means to incorporate the medicinally important (1-phenyl-1H-tetrazol-5-yl)methyl scaffold into new chemical entities. Its straightforward synthesis and versatile reactivity with a wide range of nucleophiles make it an invaluable tool in the quest for novel therapeutics with improved pharmacological properties. The protocols and data presented herein offer a solid foundation for researchers to explore the vast potential of this versatile intermediate in drug discovery and development.
References
-
Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Request PDF - ResearchGate. Available at: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Available at: [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available at: [Link]
-
Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Improved Preparation of 5-Chloro-1-phenyl-1H-tetrazole and Other 5- Chlorotetrazoles - ResearchGate. Available at: [Link]
-
Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Available at: [Link]
-
Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed. Available at: [Link]
-
(PDF) Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis - ResearchGate. Available at: [Link]
- US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents.
-
Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - MDPI. Available at: [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. Available at: [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available at: [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis of novel substituted tetrazoles having antifungal activity - PubMed. Available at: [Link]
-
Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate - PubMed. Available at: [Link]
-
Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed. Available at: [Link]
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- 4. Synthesis of novel substituted tetrazoles having antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
The Cornerstone Reagent: A Guide to 5-(Chloromethyl)-1-phenyl-1H-tetrazole in API Synthesis
Introduction: The Strategic Importance of the Tetrazole Moiety in Drug Design
The tetrazole ring is a cornerstone in modern medicinal chemistry, widely recognized as a metabolically stable bioisostere for the carboxylic acid group.[1] Its favorable pharmacokinetic profile and resistance to metabolic degradation make it a prized component in the design of active pharmaceutical ingredients (APIs).[1] Among the diverse synthons used to introduce this valuable moiety, 5-(chloromethyl)-1-phenyl-1H-tetrazole stands out as a highly reactive and versatile reagent. The presence of a reactive chloromethyl group attached to the stable 1-phenyltetrazole scaffold makes it an ideal electrophile for coupling with various nucleophilic centers in complex drug intermediates.
This comprehensive guide provides an in-depth exploration of 5-(chloromethyl)-1-phenyl-1H-tetrazole, from its synthesis to its application as a key building block in the synthesis of APIs. We will delve into the causality behind the synthetic protocols, provide detailed experimental procedures, and illustrate its utility in forming critical linkages in drug development.
Physicochemical Properties and Safety Profile
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₄ | |
| Molecular Weight | 194.62 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 120-123 °C | [3] |
| Topological Polar Surface Area | 43.6 Ų | [2] |
| XLogP3-AA | 1.6 | [2] |
Safety and Handling: 5-(Chloromethyl)-1-phenyl-1H-tetrazole is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a respirator, should be used when handling this compound.[3] All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 5-(Chloromethyl)-1-phenyl-1H-tetrazole: A Multi-Step Approach
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. A reliable and scalable pathway involves the initial formation of a tetrazole-thiol, followed by conversion to a hydroxymethyl intermediate, and finally chlorination to the desired product.
Caption: Synthetic workflow for 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Part 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
The initial step involves a [3+2] cycloaddition reaction between phenylisothiocyanate and sodium azide. This reaction is a well-established method for the formation of tetrazole rings.
Causality of Experimental Choices:
-
Solvent: Water is an ideal solvent for this reaction from a green chemistry perspective. It is also effective because it readily dissolves the sodium azide salt.
-
Reaction Conditions: Refluxing the mixture provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.
Detailed Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add phenylisothiocyanate (1.0 eq) and sodium azide (1.2 eq).
-
Add deionized water to the flask to form a suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 2-3.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-phenyl-1H-tetrazole-5-thiol.
Part 2: Synthesis of 1-Phenyl-5-(hydroxymethyl)-1H-tetrazole
The conversion of the thiol to the hydroxymethyl group is a critical transformation. While direct conversion can be challenging, a common strategy involves the synthesis from N-phenyl-2-chloroacetamide and sodium azide, followed by hydrolysis.
Detailed Protocol (Alternative Route):
-
In a suitable reactor, dissolve N-phenyl-2-chloroacetamide (1.0 eq) in a solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution and heat the mixture to 80-90 °C for 8-12 hours.
-
Upon completion, the intermediate N-phenyl-2-azidoacetamide is formed.
-
Without isolation, the reaction mixture is then subjected to acidic hydrolysis to yield 1-phenyl-5-(hydroxymethyl)-1H-tetrazole.
Part 3: Chlorination to 5-(Chloromethyl)-1-phenyl-1H-tetrazole
The final step is the chlorination of the hydroxymethyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Causality of Experimental Choices:
-
Reagent: Thionyl chloride is a highly effective chlorinating agent for primary alcohols. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the work-up procedure.
-
Solvent: An inert solvent like tetrahydrofuran (THF) is used to dissolve the starting material and facilitate the reaction without participating in it.
-
Temperature: The reaction is typically performed at a controlled temperature, often starting at low temperatures and allowing it to warm to room temperature to manage the exothermic nature of the reaction.
Detailed Protocol:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-phenyl-5-(hydroxymethyl)-1H-tetrazole (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Application in API Synthesis: S-Alkylation of Thiol-Containing Intermediates
5-(Chloromethyl)-1-phenyl-1H-tetrazole is an excellent alkylating agent for introducing the (1-phenyl-1H-tetrazol-5-yl)methyl moiety onto nucleophilic centers. A prime example of its application is the S-alkylation of thiol-containing intermediates, a common step in the synthesis of various APIs, including certain cephalosporin antibiotics.
Caption: General workflow for S-alkylation using 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Reaction Mechanism: Sₙ2 Displacement The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A base is used to deprotonate the thiol (R-SH), generating a more nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single concerted step.
Causality of Experimental Choices:
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (NEt₃) is used to deprotonate the thiol without interfering with the electrophile. The choice of base depends on the solubility and reactivity of the substrates.
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile is typically used to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base but not the nucleophile.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
General Protocol for S-Alkylation
This protocol provides a general procedure for the S-alkylation of a thiol-containing intermediate with 5-(chloromethyl)-1-phenyl-1H-tetrazole.
-
To a solution of the thiol-containing intermediate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (1.1 - 1.5 eq, e.g., K₂CO₃ or NEt₃).
-
Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the thiolate.
-
Add a solution of 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.0 - 1.2 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired S-alkylated product.
Quality Control and Analytical Methods
Ensuring the purity and identity of 5-(chloromethyl)-1-phenyl-1H-tetrazole and its subsequent products is critical. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.
Typical HPLC Conditions for Tetrazole Derivatives:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.[4]
Conclusion
5-(Chloromethyl)-1-phenyl-1H-tetrazole is a valuable and reactive building block for the introduction of the (1-phenyl-1H-tetrazol-5-yl)methyl group in the synthesis of APIs. Its synthesis, while multi-stepped, follows well-established chemical principles. Its utility as an alkylating agent, particularly for thiol-containing intermediates, provides a robust method for creating key structural motifs in drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe implementation in a research and drug development setting.
References
- Antypenko, L.M., Kovalenko, S.I., Antypenko, O.M., Katsev, A.M., & Achkasova, O.M. (2013). Design and evaluation of novel antimicrobial and anticancer agents among tetrazolo[1,5-c]-quinazoline-5-thione S-derivatives. Scientia Pharmaceutica, 81(1), 15–42.
- Bhaskar, G. V., & Kumar, Y. R. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- El-Sayed, W. A., Abdel Megeid, R. E., & Abbas, H. S. (2011). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Archives of Pharmacal Research, 34(7), 1085–1096.
- Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.
- Moderhack, D. (1998). Recent Advances in the Chemistry of 1,2,3-Triazoles and 1,2,4-Triazoles. In Advances in Heterocyclic Chemistry (Vol. 71, pp. 1-115). Academic Press.
- Sajadi, S. M. (2016).
- Sharpless, K. B., et al. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. The Journal of Organic Chemistry, 66(24), 7945-7950.
- Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal Chemistry of Tetrazoles. In Progress in Medicinal Chemistry (Vol. 17, pp. 151-183). Elsevier.
- PubChem. (n.d.). 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 5-Chloro-1-phenyl-1H-tetrazole.
- Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723–2726.
- Wang, T., Xu, L., & Dong, J. (2023). The use of the powerful diazotizing reagent FSO2N3 enables facile syntheses of tetrazoles under mild conditions. Organic Letters, 25(34), 6222–6227.
- Zhang, J., et al. (2019). 5-(4-Azidofurazan-3-yl)-1-hydroxytetrazole and its derivatives: From green primary to secondary explosives. New Journal of Chemistry, 43(32), 12684–12689.
- Chinese Patent CN101805306A. (2010). Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole.
- Elgemeie, G. H., & Abd El-Aal, H. A. (2003). Synthesis of N-phenyl-2-chloroacetamide and its reaction with some nucleophiles. Afro-Asian J. Chem, 13(1), 1-5.
- Biosynth. (n.d.). Cefonicid.
- PubChem. (n.d.). Cefonicid. National Center for Biotechnology Information.
- Green Processing and Synthesis. (2018). Efficient pilot-scale synthesis of the key cefonicid intermediate at room temperature. Green Processing and Synthesis, 7(4), 338-343.
- PubMed. (2017). Separation and characterization of unknown impurities in cefonicid sodium by trap-free two-dimensional liquid chromatography combined with ion trap time-of-flight mass spectrometry.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Dove Medical Press. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. International Journal of Nanomedicine, 9, 1451-1459.
- G.A. Hakeem, et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Journal of Pharmaceutical Sciences and Research, 11(5), 1845-1851.
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Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in Alkylation with 5-(chloromethyl)-1-phenyl-1H-tetrazole
Welcome to the technical support resource for researchers utilizing 5-(chloromethyl)-1-phenyl-1H-tetrazole in alkylation reactions. This guide is designed to provide expert insights and practical troubleshooting for common side reactions and unexpected outcomes encountered during your synthetic work. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues reported by researchers and provides a framework for systematic troubleshooting.
Q1: I am attempting to alkylate a phenolic substrate, but I'm observing a mixture of O-alkylated and C-alkylated products. How can I enhance the selectivity for the desired O-alkylation?
A1: The competition between O- and C-alkylation is a well-documented challenge in phenol chemistry and is highly dependent on the reaction conditions. The phenolate anion, formed upon deprotonation of the phenol, is an ambident nucleophile with electron density on both the oxygen and the aromatic ring (at the ortho and para positions). The choice of solvent and base are the most critical factors in directing the alkylation to the desired position.
Underlying Principles:
-
O-alkylation is generally favored under conditions that leave the phenolate oxygen more accessible and reactive. This is typically achieved in polar aprotic solvents which solvate the cation of the base but not the phenolate anion itself.
-
C-alkylation is often observed in protic solvents. These solvents can form hydrogen bonds with the phenolate oxygen, effectively shielding it and making the carbon atoms of the ring more likely to act as the nucleophile.[1] Aromaticity is disrupted during C-alkylation, leading to a higher energy barrier for this pathway.[1]
Troubleshooting Strategy:
-
Solvent Selection: This is your primary tool for controlling selectivity.
-
To favor O-alkylation: Switch to polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[1] These solvents will enhance the nucleophilicity of the oxygen atom.
-
If C-alkylation is prevalent: You are likely using a protic solvent (e.g., water, ethanol). While generally not recommended for selective O-alkylation, understanding this effect can help diagnose the issue.
-
-
Choice of Base: The nature of the base and its counter-ion can influence the reaction outcome.
-
Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are effective at deprotonating the phenol without being overly harsh, which could promote side reactions. The choice of base can significantly impact selectivity.[2]
-
Avoid very strong bases like sodium hydride (NaH) in combination with protic solvents if you are trying to avoid C-alkylation, as this can create a complex reaction environment.
-
-
Temperature Control: Running the reaction at a lower temperature (e.g., room temperature or slightly below) can sometimes favor the kinetically controlled O-alkylation product over the thermodynamically controlled C-alkylation product.
Data Summary: Factors Influencing O- vs. C-Alkylation
| Factor | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, MeCN) | Protic (Water, Ethanol, TFE) | Protic solvents shield the phenolate oxygen via hydrogen bonding.[1] |
| Base | K₂CO₃, Cs₂CO₃ | Stronger bases in certain solvent systems | The base influences the nature of the phenolate ion pair. |
| Temperature | Lower Temperatures (e.g., 0-25 °C) | Higher Temperatures | Can favor the thermodynamically more stable product. |
Q2: My reaction is sluggish, and upon workup, I isolate a significant amount of a polar byproduct, which I suspect is 5-(hydroxymethyl)-1-phenyl-1H-tetrazole. What is causing this?
A2: The presence of 5-(hydroxymethyl)-1-phenyl-1H-tetrazole strongly suggests that your starting material, 5-(chloromethyl)-1-phenyl-1H-tetrazole, is undergoing hydrolysis. The chloromethyl group is a reactive electrophile and can be susceptible to nucleophilic attack by water.
Causality and Prevention:
-
Source of Water: The most likely source of water is from your solvent or reagents. Ensure you are using anhydrous solvents and that your base is not excessively hygroscopic or is dried before use.
-
Basic Conditions: The rate of hydrolysis can be accelerated under basic conditions. If your reaction requires a long time to go to completion, the prolonged exposure of the starting material to the basic medium in the presence of trace water can lead to significant hydrolysis.
-
Reaction Temperature: Higher temperatures will increase the rate of hydrolysis.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry any solid reagents (e.g., K₂CO₃) in an oven before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
-
Optimize Reaction Time and Temperature:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Aim to use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
-
Order of Addition: Add the 5-(chloromethyl)-1-phenyl-1H-tetrazole to the mixture of the nucleophile and base, rather than letting it sit in the basic solution for an extended period before the nucleophile is consumed.
Q3: I am observing multiple unidentified spots on my TLC plate, some of which are non-polar. What are the other possible side reactions?
A3: Besides the issues of regioselectivity and hydrolysis, you may be encountering side reactions involving the alkylating agent itself.
Potential Side Reactions:
-
Self-Condensation/Dimerization: 5-(chloromethyl)-1-phenyl-1H-tetrazole is both an electrophile (at the chloromethyl carbon) and potentially a nucleophile if any of the tetrazole nitrogens are deprotonated. While the 1-phenyl group blocks one nitrogen, the other nitrogens could theoretically react with another molecule of the starting material. This would lead to the formation of dimers or even oligomers. This is more likely to occur at higher concentrations and temperatures.
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol for a reaction intended for a different nucleophile), the solvent itself may be alkylated by your starting material.
Diagnostic and Mitigation Steps:
-
Characterize the Byproducts: Attempt to isolate the major byproducts by column chromatography and characterize them using NMR and Mass Spectrometry. This will give you a definitive answer as to their structure and help you understand the reaction pathway.[3]
-
Control Stoichiometry and Concentration:
-
Use a slight excess of your intended nucleophile to ensure the 5-(chloromethyl)-1-phenyl-1H-tetrazole is consumed preferentially in the desired reaction.
-
Run the reaction at a lower concentration to disfavor bimolecular side reactions like dimerization.
-
-
Re-evaluate Your Solvent Choice: Ensure your solvent is inert under the reaction conditions. If you suspect solvent participation, switch to a non-nucleophilic alternative.
Visualizing Competing Reaction Pathways
The following diagrams illustrate the key decision points and competing pathways in the alkylation of a phenol with 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Caption: Overview of primary and side reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of Phenols
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic substrate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (sufficient to dissolve the substrate).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure formation of the phenolate.
-
Addition of Alkylating Agent: Add a solution of 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.1 eq.) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Troubleshooting for Identifying Side Products
-
Sample Preparation: Take a small aliquot from your crude reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile or methanol).
-
LC-MS Analysis:
-
Inject the sample onto an LC-MS system.
-
Analyze the mass spectrum of each peak. Look for the expected mass of your product, as well as masses corresponding to potential side products:
-
Hydrolysis Product: [M-Cl+OH]
-
Dimer: [2M-HCl]
-
C-Alkylated Product: Same mass as the O-alkylated product (isomers).
-
-
-
NMR Analysis:
-
If you have a mixture of isomers (O- vs. C-alkylation), these can often be distinguished by ¹H NMR. The chemical shifts of the methylene protons (-CH₂-) attached to the tetrazole will be different for the O- and C-alkylated products.
-
For other side products, unique signals will help in structure elucidation. For example, the hydroxymethyl product will have a characteristic -OH peak.
-
For a detailed guide on using LC-MS and NMR for analyzing complex mixtures, refer to specialized literature. [3]
-
References
-
A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Ma, H., et al. (2015). Alkylation of Phenol: A Mechanistic View. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Gaudes, E., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 56(6), 481-493. Retrieved January 26, 2026, from [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes. (2011). PharmaXChange.info. Retrieved January 26, 2026, from [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2009). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
Technical Support Center: Purification of 5-(chloromethyl)-1-phenyl-1H-tetrazole
Welcome to the dedicated technical support center for the purification of 5-(chloromethyl)-1-phenyl-1H-tetrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile tetrazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound from a reaction mixture. Our goal is to equip you with the scientific understanding and practical steps necessary to achieve high purity and yield.
Introduction to Purification Challenges
The synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole, like many heterocyclic compounds, can result in a crude product containing a variety of impurities. These can include unreacted starting materials, catalysts, reaction by-products, and residual solvents. The reactive nature of the chloromethyl group adds another layer of complexity, as it can be susceptible to hydrolysis or other nucleophilic substitutions under certain conditions. Therefore, a robust purification strategy is essential to obtain a product of high purity, which is critical for subsequent applications in research and development.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 5-(chloromethyl)-1-phenyl-1H-tetrazole and provides step-by-step solutions.
Problem 1: The Crude Product is an Oil or a Gummy Solid, Not a Crystalline Material.
Cause: This issue often arises from the presence of residual high-boiling solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are commonly used in tetrazole synthesis.[1][2] These solvents can be difficult to remove by simple evaporation and can inhibit crystallization. The presence of unreacted starting materials or low-molecular-weight by-products can also contribute to this problem.
Solution:
-
Aqueous Work-up: Begin with an aqueous work-up to remove the bulk of water-soluble impurities and solvents. Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine. This will help partition the polar solvents (DMF, DMSO) and any inorganic salts into the aqueous phase.
-
Solvent Swap: After the initial extraction, perform a "solvent swap." Add a solvent in which your product is soluble but has a lower boiling point than the residual high-boiling solvent (e.g., toluene). Concentrate the solution on a rotary evaporator. The lower-boiling solvent will co-distill with the high-boiling solvent, effectively removing it. Repeat this process several times for complete removal.
-
Trituration: If the product remains oily, attempt trituration. Add a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble (e.g., a mixture of hexanes and ethyl acetate, or diethyl ether). Stir the mixture vigorously. The product should solidify, while the impurities remain in solution. The solid can then be collected by filtration.
Problem 2: Recrystallization Fails to Yield Pure Product or Results in Poor Recovery.
Cause: The choice of recrystallization solvent is critical and depends on the solubility profile of your compound and its impurities. An inappropriate solvent system can lead to co-crystallization of impurities or significant loss of the product in the mother liquor.
Solution:
-
Systematic Solvent Screening: Conduct a small-scale solvent screen to identify the ideal recrystallization solvent or solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Test a range of solvents with varying polarities, such as isopropanol, ethanol, acetonitrile, water, or mixtures like water/acetonitrile or ethyl acetate/hexanes. A mixture of water and acetonitrile has been successfully used for the recrystallization of the closely related 5-chloro-1-phenyl-1H-tetrazole.[3]
-
Controlled Cooling: Avoid rapid cooling of the recrystallization mixture, as this can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Seeding: If crystallization does not initiate upon cooling, try adding a seed crystal of the pure product to induce crystallization.
-
pH Adjustment: For tetrazole compounds, pH can significantly influence solubility. If your product is acidic, its solubility will be higher in basic solutions. Ensure the pH of your recrystallization medium is appropriate to minimize the solubility of the neutral product.
Problem 3: Column Chromatography Provides Poor Separation of the Product from Impurities.
Cause: Inadequate separation during column chromatography can be due to an incorrect choice of stationary phase or mobile phase, improper column packing, or overloading the column with the crude product.
Solution:
-
TLC Optimization: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate. The ideal mobile phase should give your product an Rf value of approximately 0.3.[4] Test various solvent systems, such as mixtures of hexanes and ethyl acetate or dichloromethane and methanol. For nitrogen-containing compounds, adding a small amount of triethylamine (0.1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.[4]
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column is crucial for achieving good resolution.[4]
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution may be necessary. Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your product and then any more polar impurities.
-
Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reversed-phase C18 silica gel.
Purification Workflow Visualization
Sources
Technical Support Center: Troubleshooting Reactions with 5-(chloromethyl)-1-phenyl-1H-tetrazole
Welcome to the technical support resource for 5-(chloromethyl)-1-phenyl-1H-tetrazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. My objective is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve experimental challenges effectively. This document moves from high-level FAQs to in-depth, problem-specific troubleshooting, supplemented with validated protocols and mechanistic diagrams.
Section 1: Critical Safety & Handling
Before initiating any experiment, it is imperative to understand the hazard profile of 5-(chloromethyl)-1-phenyl-1H-tetrazole. The tetrazole moiety can be energetically unstable under certain conditions, and the chloromethyl group is a reactive alkylating agent.
GHS Hazard Information Summary: [1]
-
Acute Toxicity, Oral (H302): Harmful if swallowed.
-
Skin Irritation (H315): Causes skin irritation.
-
Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (STOT SE 3, H335): May cause respiratory irritation.
Mandatory Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.
-
Ventilation: Handle this reagent exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Cross-Contamination: As an alkylating agent, avoid cross-contamination with nucleophilic reagents or solvents outside of the reaction vessel.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary application of 5-(chloromethyl)-1-phenyl-1H-tetrazole? It is primarily used as an electrophile in nucleophilic substitution reactions to introduce the 1-phenyl-1H-tetrazol-5-ylmethyl moiety onto a substrate. This group is a common structural motif in medicinal chemistry, often acting as a bioisostere for other functional groups.[3]
Q2: What is the dominant reaction mechanism? The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile attacks the methylene carbon, displacing the chloride leaving group in a single, concerted step. The phenyl group on the N1 position of the tetrazole ring prevents side reactions at the ring nitrogens, which can be a common issue in the alkylation of unsubstituted or 2-substituted tetrazoles.[4][5]
Q3: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Co-spot your reaction mixture with the starting nucleophile and the 5-(chloromethyl)-1-phenyl-1H-tetrazole reagent. The product should appear as a new spot with an intermediate Rf value. Use a UV lamp (254 nm) for visualization, as the phenyl and tetrazole rings are UV-active.
Q4: What are the most common challenges encountered with this reagent? The most frequent issues are low or incomplete conversion, the formation of side products due to reagent instability or competing reactions, and difficulties in purifying the final product.
Q5: How stable is the reagent? While generally stable under proper storage, it can be susceptible to degradation.
-
Thermal Stability: Prolonged heating at high temperatures (>100-120 °C) can lead to decomposition of the tetrazole ring.[6]
-
Hydrolysis: The chloromethyl group is sensitive to hydrolysis. The presence of water can lead to the formation of the corresponding hydroxymethyl derivative, 5-(hydroxymethyl)-1-phenyl-1H-tetrazole, as a significant byproduct. Therefore, anhydrous reaction conditions are critical.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a cause-and-effect format, providing actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from suboptimal reaction conditions that fail to facilitate the SN2 mechanism.
Sources
- 1. 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole | C8H7ClN4 | CID 2793409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
optimization of catalytic methods for 5-substituted 1H-tetrazole synthesis
Technical Support Center: Optimization of Catalytic Methods for 5-Substituted 1H-Tetrazole Synthesis
Welcome to the technical support center for the synthesis of 5-substituted 1H-tetrazoles. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these crucial nitrogen-rich heterocycles. As a core scaffold in medicinal chemistry—often serving as a bioisostere for carboxylic acids in blockbuster drugs like losartan—the efficient and reliable synthesis of tetrazoles is paramount.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting, answers to frequently asked questions, and a foundational understanding of the catalytic [3+2] cycloaddition between nitriles and azide sources.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the catalytic synthesis of 5-substituted 1H-tetrazoles. Each problem is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
This is the most frequent challenge. Before extensive optimization, confirm the identity of your product and starting materials via appropriate analytical methods (TLC, LC-MS, ¹H NMR).
Potential Cause 1: Inactive Catalyst
-
Causality: Many metal catalysts, particularly Lewis acidic salts like Zn(II) or Cu(II), can be deactivated by atmospheric moisture or impurities.[2] Heterogeneous catalysts may lose activity due to surface poisoning or changes in morphology.[3]
-
Recommended Solutions:
-
Use Anhydrous Conditions: For moisture-sensitive catalysts, ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Verify Catalyst Source & Age: Use a fresh bottle of the catalyst or a recently purchased batch. Older reagents, especially hygroscopic salts, may have degraded.
-
Perform Catalyst Activation: Some heterogeneous catalysts, like CoY zeolite, require thermal activation before use to remove adsorbed water and ensure optimal performance.[3]
-
Switch Catalyst Type: If a specific zinc salt like ZnBr₂ fails, consider another counterion like Zn(OAc)₂·2H₂O, which has shown high efficacy in certain systems.[4]
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Causality: The [3+2] cycloaddition is a thermodynamically controlled process. Insufficient thermal energy can lead to prohibitively slow reaction rates, while excessive heat can cause decomposition of the azide source or the product. The choice of solvent is critical for reagent solubility and for mediating the reaction energetics.
-
Recommended Solutions:
-
Temperature Screening: If the reaction is sluggish at a literature-reported temperature, incrementally increase the temperature by 10-20 °C. Monitor by TLC or LC-MS. Microwave irradiation can often accelerate reactions that are slow with conventional heating.[1][5]
-
Solvent Optimization: Polar aprotic solvents like DMF or DMSO are commonly used as they effectively solvate both the metal catalyst and sodium azide.[6][7] For greener approaches, water has been successfully used with specific zinc catalysts.[5] If solubility is an issue, consider a solvent screen (e.g., NMP, DMAc, or toluene for specific multicomponent reactions[4]).
-
Increase Reaction Time: Some sterically hindered or electronically deactivated nitriles require longer reaction times, sometimes up to 24-48 hours.[3]
-
Potential Cause 3: Poor Substrate Reactivity
-
Causality: The electronic nature of the nitrile is a key factor. Electron-withdrawing groups on the nitrile enhance its electrophilicity, making it more susceptible to nucleophilic attack by the azide. Conversely, electron-donating groups deactivate the nitrile, slowing the reaction.[7]
-
Recommended Solutions:
-
Increase Catalyst Loading: For unreactive nitriles, increasing the catalyst loading from a typical 2-10 mol% to 15-20 mol% can improve conversion rates.
-
Use a More Potent Catalytic System: If simple Lewis acids like ZnCl₂ are ineffective, consider more active systems. Heterogeneous catalysts like silica sulfuric acid or nanocrystalline ZnO have shown broad applicability.[8][9]
-
Consider an Alternative Synthetic Route: For extremely challenging substrates, multicomponent reactions starting from aldehydes may be a more viable path than the direct nitrile-azide cycloaddition.[10]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield reactions.
Caption: A decision tree for troubleshooting low-yield tetrazole syntheses.
Problem 2: Catalyst Deactivation or Heterogeneity Issues
Potential Cause 1: Oxidation of Active Catalyst
-
Causality: This is particularly relevant for copper-catalyzed systems. The active species is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[11]
-
Recommended Solutions:
-
Inert Atmosphere: Rigorously exclude oxygen by using Schlenk techniques or working in a glovebox.
-
In Situ Reduction: If using a Cu(II) precatalyst (e.g., CuSO₄·5H₂O), a reducing agent like sodium ascorbate is often included in the reaction mixture to generate and maintain the Cu(I) state.
-
Ligand Stabilization: The use of specific ligands can stabilize the active catalytic species against oxidation or disproportionation.
-
Potential Cause 2: Leaching of Heterogeneous Catalyst
-
Causality: In some systems, the "heterogeneous" catalyst may slowly dissolve (leach) into the reaction medium, leading to a loss of reusability and potential product contamination.
-
Recommended Solutions:
-
Perform a Hot Filtration Test: To check for leaching, run the reaction for a short period, then filter the solid catalyst out while the reaction mixture is still hot. Allow the filtrate to continue reacting. If the reaction proceeds, it indicates that the active catalyst is soluble.
-
Choose a More Robust Support: Catalysts supported on robust materials like zeolites or silica are often less prone to leaching than those on polymeric supports.[3] Nanoparticle catalysts can be stabilized with capping agents or by immobilization on magnetic supports for easy recovery.[12]
-
Problem 3: Formation of Side Products
Potential Cause: Reaction with Solvent or Impurities
-
Causality: Solvents like DMF can decompose at high temperatures to form dimethylamine, which can react with other components. Impurities in the starting nitrile can lead to unexpected byproducts.
-
Recommended Solutions:
-
Purify Starting Materials: Ensure the nitrile substrate is pure via distillation or recrystallization.
-
Use High-Purity Solvents: Employ dry, high-purity solvents.
-
Lower Reaction Temperature: If solvent decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why use a catalyst at all? The classical method with ammonium chloride works. A: While the use of NH₄Cl or other additives like triethylamine hydrochloride does produce the tetrazole, these are technically promoters, not true catalysts, and often require stoichiometric amounts.[1] True catalytic methods using metals like zinc, copper, or cobalt offer significant advantages:
-
Milder Conditions: Catalysts can lower the activation energy, allowing the reaction to proceed at lower temperatures and pressures.[3]
-
Higher Atom Economy: Catalytic amounts (typically 1-10 mol%) are used, reducing waste.[3]
-
Improved Safety: They avoid the large-scale in situ generation of the highly toxic and explosive hydrazoic acid (HN₃), a major drawback of older methods.[1]
-
Greener Processes: Many modern catalytic methods are designed to work in environmentally benign solvents like water or to use recyclable heterogeneous catalysts.[3][5]
Q2: What are the key safety precautions when working with sodium azide (NaN₃)? A: Sodium azide is acutely toxic and can form explosive compounds.[13] Strict adherence to safety protocols is mandatory.
-
Toxicity: NaN₃ is highly toxic upon ingestion or skin absorption.[13] Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[14][15]
-
Explosion Hazard:
-
Acids: NEVER mix sodium azide with strong acids. It will react violently to form hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[13][15] The acidic workup step for tetrazole synthesis must be performed slowly, with cooling, in a fume hood after all residual azide has been quenched.
-
Heavy Metals: Avoid contact with heavy metals like lead, copper, silver, and their salts, as this can form highly shock-sensitive metal azides.[15] Use plastic or ceramic spatulas.
-
Chlorinated Solvents: Do not use chlorinated solvents like dichloromethane (DCM) or chloroform, as they can form explosive diazidomethane.[16]
-
-
Waste Disposal: All waste containing sodium azide, including empty containers and contaminated pipette tips, is considered P-listed hazardous waste and must be disposed of according to institutional guidelines.[14]
Q3: Which catalyst is best for my substrate? A: Catalyst selection is substrate-dependent. The table below provides a general guide based on common catalyst types.
| Catalyst Type | Common Examples | Typical Loading (mol%) | Strengths | Limitations |
| Zinc Salts | ZnBr₂, ZnCl₂, Zn(OAc)₂ | 5 - 20 | Inexpensive, low toxicity, effective for a broad range of nitriles, can work in water.[2][5] | Can require high temperatures; activity varies with the counterion.[4] |
| Copper Compounds | CuSO₄·5H₂O, Cu₂O | 2 - 10 | Good for aromatic and heterocyclic nitriles, often provides high yields in short times.[6][7] | Active Cu(I) species is sensitive to air/oxidation; may require ligands or reducing agents.[11] |
| Heterogeneous | CoY Zeolite, Nanocrystalline ZnO, Silica Sulfuric Acid | 1 - 10 (by wt%) | Reusable, simplified product workup (filtration), often environmentally benign.[3][12] | Can be prone to leaching; may require activation; mass transfer limitations can slow rates. |
| Iridium Complexes | [Cp*IrCl₂]₂ | 1 - 5 | Highly active for specific transformations like denitrogenative transannulation.[17] | Expensive, sensitive to air and moisture, substrate scope can be narrow. |
Q4: How should I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting nitrile and the tetrazole product (e.g., 1:1 Ethyl Acetate:Hexanes). The tetrazole product is typically much more polar and will have a lower Rf value. For quantitative analysis and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Part 3: Reference Experimental Protocol
This protocol describes a general, robust method for the synthesis of 5-phenyl-1H-tetrazole using a copper sulfate catalyst, adapted from literature procedures.[6]
Synthesis of 5-Phenyl-1H-tetrazole using CuSO₄·5H₂O
Caption: General workflow for copper-catalyzed tetrazole synthesis.
Materials:
-
Benzonitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 - 2.0 equiv) (Caution: Acutely Toxic!)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.02 - 0.05 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
4 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (e.g., 1.03 g, 10 mmol), sodium azide (e.g., 0.975 g, 15 mmol), and CuSO₄·5H₂O (e.g., 0.050 g, 0.2 mmol). Add anhydrous DMSO (e.g., 10 mL).
-
Heating: Place the flask in a preheated oil bath at 120-140 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 EtOAc/Hexanes). The reaction is typically complete within 1-5 hours.[6]
-
Workup - Quenching and Extraction: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. In a fume hood, carefully add ethyl acetate (20 mL) followed by the slow, portion-wise addition of 4 M HCl (20 mL) to acidify the mixture to pH ~2.[6]
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it twice with water (2 x 20 mL), and then dry it over anhydrous sodium sulfate.[6]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude solid product.[6]
-
Purification: Recrystallize the crude 5-phenyl-1H-tetrazole from a suitable solvent system like ethyl acetate/n-hexane to yield colorless crystals.[6]
References
-
Demko, Z. P., & Sharpless, K. B. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Ghorbani‐Vaghei, R., & Malaeki, A. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 23(12), 2197-2203. [Link]
-
ResearchGate. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. [Link]
-
Sreedhar, B., Kumar, A. S., & Jayasree, P. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(18), 7643–7648. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Sustainability. [Link]
-
Growing Science. (2023). Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Current Chemistry Letters. [Link]
-
ACS Omega. (2026). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. [Link]
-
Environment, Health & Safety, University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). [Link]
-
Frontiers in Chemistry. (2020). Chiral-at-Metal: Iridium(III) Tetrazole Complexes With Proton-Responsive P-OH Groups for CO2 Hydrogenation. [Link]
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University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]
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ResearchGate. (n.d.). Use of tetrazoles in catalysis and energetic applications: Recent developments. [Link]
-
Royal Society of Chemistry. (2018). Zinc-Catalyzed Heterocycle Synthesis. In Catalysis Series. [Link]
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Fokin, V. V., & Finn, M. G. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 36(8), 1241-1256. [Link]
-
Chattopadhyay, B., et al. (2018). Ir-Catalyzed Intramolecular Transannulation/C(sp2)–H Amination of 1,2,3,4-Tetrazoles by Electrocyclization. Journal of the American Chemical Society, 140(27), 8429-8433. [Link]
-
Arkat USA. (2012). Advances in synthesis of tetrazoles coordinated to metal ions. ARKIVOC, 2012(i), 45-65. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Royal Society of Chemistry. (2020). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]
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Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]
-
Yale Environmental Health & Safety. (n.d.). Sodium Azide. [Link]
-
National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
Liu, X., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(9), 13958-13967. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
MDPI. (2023). Iridium-Catalyzed Synthesis of Chiral 1,2,3-Triazoles Units and Precise Construction of Stereocontrolled Oligomers. Molecules. [Link]
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OAE Publishing Inc. (2025). Optimization strategies for high-performance aqueous zinc-sulfur batteries: challenges and future perspectives. Energy Storage and Conversion. [Link]
-
MDPI. (2023). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts. [Link]
-
ResearchGate. (2025). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. [Link]
-
National Center for Biotechnology Information. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(52), 32909-32932. [Link]
-
ResearchGate. (2025). Nanocrystalline ZnO as an Efficient Heterogeneous Catalyst for the Synthesis of 5‐Substituted 1H‐Tetrazoles. [Link]
-
Royal Society of Chemistry. (2022). Metal–ligand cooperative strategy of a Zn-catalyst for multicomponent synthesis of highly substituted pyrazolines, pyrimidines, and quinolines: a combined experimental and DFT optimized study. Catalysis Science & Technology. [Link]
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Technical Support Center: Recrystallization of 5-(chloromethyl)-1-phenyl-1H-tetrazole
This guide provides a comprehensive, experience-driven protocol for the recrystallization of 5-(chloromethyl)-1-phenyl-1H-tetrazole. It is designed for researchers, scientists, and drug development professionals to achieve high purity of this critical intermediate. Beyond a simple set of instructions, this document explains the rationale behind procedural choices and offers in-depth troubleshooting solutions to common experimental challenges.
Core Principles: Why Recrystallization Matters
Recrystallization is a powerful purification technique for solid organic compounds. The fundamental principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[1][2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are either highly soluble in the solvent at all temperatures or present in much smaller concentrations, remain in the solution (mother liquor). This process effectively isolates the desired compound in a highly purified crystalline form.
Step-by-Step Recrystallization Protocol for 5-(chloromethyl)-1-phenyl-1H-tetrazole
Based on the structural characteristics of 5-(chloromethyl)-1-phenyl-1H-tetrazole—a substituted N-phenyl tetrazole—and solubility data of analogous compounds, a mixed solvent system of ethanol and water is recommended as a primary choice. Ethanol is a good candidate due to its ability to dissolve many tetrazole derivatives, while water can serve as an anti-solvent to induce crystallization.[3][4]
Materials:
-
Crude 5-(chloromethyl)-1-phenyl-1H-tetrazole
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Initial Dissolution: Place the crude 5-(chloromethyl)-1-phenyl-1H-tetrazole in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating to Dissolve: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution to ensure maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is critical for obtaining a highly pure final product.
-
Inducing Crystallization: Once a clear solution is obtained, remove it from the heat. If crystallization does not begin spontaneously upon cooling to room temperature, slowly add deionized water dropwise until the solution becomes faintly turbid. If turbidity persists, gently warm the solution until it becomes clear again.
-
Crystal Growth: Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visual Workflow: Recrystallization Process
Caption: General workflow for the recrystallization of 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Oiling Out | The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or the solvent's boiling point being too high. | Reheat the solution to dissolve the oil. Add a small amount of a better solvent (in this case, more ethanol) to increase the solubility. Allow the solution to cool more slowly. Seeding with a pure crystal can also help.[5] |
| No Crystals Form | The solution is not supersaturated, too much solvent was used, or the cooling process is too rapid. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. Add a seed crystal of the pure compound. If these fail, evaporate some of the solvent to increase the concentration and allow it to cool again.[6] |
| Crystals Form Too Quickly | Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. | Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly by insulating the flask.[6] |
| Low Recovery Yield | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution in an ice bath for a longer period to maximize precipitation. Ensure all crystals are transferred during filtration. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallization if ethanol/water doesn't work?
A1: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures.[2] You can test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetone, toluene) on a small scale. A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[7]
Visual Aid: Solvent Selection Logic
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Q2: What is the expected purity of 5-(chloromethyl)-1-phenyl-1H-tetrazole after one recrystallization?
A2: A single, carefully performed recrystallization can significantly improve purity, often to >98%. The final purity depends on the nature and concentration of the initial impurities. Purity should be assessed by techniques such as melting point analysis (a sharp melting range indicates high purity) or chromatography (e.g., TLC, HPLC).
Q3: Can I reuse the mother liquor to recover more product?
A3: Yes, it is possible to recover more product from the mother liquor by evaporating a portion of the solvent and cooling the concentrated solution. However, be aware that the crystals obtained from the mother liquor will likely be less pure than the first crop, as the impurities are concentrated in this solution.
Q4: What are the safety precautions for handling 5-(chloromethyl)-1-phenyl-1H-tetrazole?
A4: 5-(chloromethyl)-1-phenyl-1H-tetrazole is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
References
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University of California, Davis. Recrystallization. [Link]
- Soltani, S., et al. (2016). A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS) is described. Journal of the Brazilian Chemical Society.
- Shaker, Y. M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry.
- Ghandi, M., & Sadeghi, S. (2014). Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by...
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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LibreTexts. 3.6F: Troubleshooting. [Link]
-
PubChem. 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole. [Link]
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MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
- Khan, I., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Journal of the Serbian Chemical Society.
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
- Zhang, Y., et al. (2026).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
ResearchGate. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]
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PubChem. 5-Phenyl-1H-tetrazole. [Link]
-
ResearchGate. Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1 H -tetrazole in Water, DMF, Methanol, Ethanol, 1Propanol, 2Propanol, 1Butanol, and 2Butanol between (293 and 343) K. [Link]
-
Wikipedia. 1-Phenylethanol. [Link]
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Wiley Online Library. Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. [Link]
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PubChem. 5-Chloromethyl-1H-Tetrazole. [Link]
-
Cheméo. Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). [Link]
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Technical Support Center: Safe Handling of Sodium Azide in Tetrazole Synthesis
From the desk of a Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the safe handling of sodium azide (NaN₃), a critical but hazardous reagent in tetrazole synthesis. Our goal is to move beyond mere procedural lists and explain the fundamental causality behind each safety recommendation, empowering you to build a self-validating system of safety in your laboratory.
Section 1: Fundamental Hazard Assessment & Core Principles
This section addresses the foundational knowledge required before handling sodium azide. Understanding its intrinsic properties is the first step toward mitigating risk.
Frequently Asked Questions (FAQs): Basic Hazards
Q: What are the primary hazards associated with sodium azide (NaN₃)? A: Sodium azide presents a dual-threat profile:
-
High Acute Toxicity: It is fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] Sodium azide functions as a potent cellular toxin by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain, similar to cyanide, which prevents cells from using oxygen.[4][5] This is particularly damaging to oxygen-dependent organs like the brain and heart.[1][5]
-
Explosion Hazard: While the salt itself is thermally unstable and decomposes violently above 275°C, the more significant risk in a lab setting comes from its reaction products.[1][6] It readily forms highly shock-sensitive and explosive heavy metal azides and the dangerously volatile and explosive hydrazoic acid (HN₃).[1][7][8]
Q: Why is acidification of sodium azide so dangerous? A: Contact with acids, including weak acids, causes a protonation reaction that liberates highly toxic, volatile, and explosive hydrazoic acid (HN₃) gas.[1][5][6][7] Unlike solid sodium azide, HN₃ is a low-boiling liquid that poses a severe inhalation hazard, causing lung irritation and potentially pulmonary edema.[1][7] This reaction is a critical consideration during both the synthesis workup and waste disposal.
Q: What happens when sodium azide comes into contact with metals? A: Sodium azide reacts with heavy metals—such as lead, copper, silver, mercury, zinc, and even brass fittings—to form insoluble heavy metal azides.[1][6][7][8] These salts are notoriously unstable and can detonate with minimal energy input, such as friction (e.g., scratching), heat, or shock.[1][8] This is why you must never use metal spatulas for transfer or dispose of azide solutions in drains with copper or lead pipes.[1][6][9]
Q: Are there specific solvents I should avoid with sodium azide? A: Yes. Halogenated solvents, particularly dichloromethane (DCM) and chloroform, can react with sodium azide to form highly unstable and explosive poly-azidomethanes (e.g., diazidomethane, triazidomethane).[1][8][10] This reaction presents a significant and often overlooked explosion risk.
Data Reference Tables
Table 1: Physical & Chemical Properties of Sodium Azide
| Property | Value | Source |
|---|---|---|
| Formula | NaN₃ | [6] |
| Molar Mass | 65.01 g/mol | [6] |
| Appearance | Colorless to white crystalline solid | [6][7] |
| Melting Point | 275 °C (decomposes violently) | [6] |
| Solubility in Water | 40.8 g/100 mL at 20 °C | [6] |
| Density | 1.846 g/cm³ |[6] |
Table 2: Occupational Exposure Limits
| Organization | Limit Type | Value (as NaN₃) | Value (as Hydrazoic Acid) | Source |
|---|---|---|---|---|
| NIOSH (REL) | Ceiling | 0.3 mg/m³ | 0.1 ppm | [7] |
| ACGIH (TLV) | Ceiling | 0.29 mg/m³ | 0.11 ppm |[7] |
Section 2: Experimental Workflow & Handling Protocols
This section provides a structured approach to incorporating sodium azide into your experimental design, from initial preparation to final quenching.
Workflow for Safe Sodium Azide Handling
Caption: Workflow for safe sodium azide handling.
Frequently Asked Questions (FAQs): Experimental Procedures
Q: What is the mandatory Personal Protective Equipment (PPE) for handling sodium azide? A: A non-negotiable baseline for PPE includes:
-
Eye Protection: Chemical splash goggles are required. When the risk of explosion or splash is significant, a face shield should be worn in addition to goggles.[3][11]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[3][9][11] For larger quantities, a chemical-resistant apron is recommended.[11]
-
Hand Protection: Nitrile gloves are suitable, with a minimum thickness of 4 mils (0.11mm).[3] Consider double-gloving, especially when handling concentrations >5%.[9][11] Change gloves immediately upon contamination.[3][9]
Q: How must I store sodium azide and its solutions? A: Store sodium azide in a cool, dry, dark, and well-ventilated area.[9] It must be stored away from all incompatible materials, especially acids.[1][9] Use tightly sealed, clearly labeled containers (marked "ACUTELY TOXIC") and avoid metal or ground glass joints.[1] Secondary containment is highly recommended.[9]
Table 3: Key Incompatible Materials
| Class | Examples | Reason for Incompatibility | Source |
|---|---|---|---|
| Acids | Nitric acid, Sulfuric acid, Acetic acid | Forms highly toxic and explosive hydrazoic acid (HN₃) gas | [1][6][7] |
| Heavy Metals & Salts | Lead, copper, silver, mercury, zinc, brass | Forms shock-sensitive, explosive heavy metal azides | [1][6][7][8] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Forms explosive di- and triazidomethanes | [1][10] |
| Other Reagents | Bromine, Carbon disulfide, Dimethyl sulfate | Can form violently decomposable compounds |[1][7] |
Q: How do I safely quench (destroy) residual sodium azide after my reaction? A: Unreacted sodium azide must be neutralized before disposal. The standard and accepted method is through careful reaction with nitrous acid (HNO₂), which is generated in situ.[6][9] This procedure must be performed in a chemical fume hood as it generates toxic nitric oxide (NO) gas.[9]
Protocol: Quenching Excess Sodium Azide
Causality: This protocol uses an excess of sodium nitrite, which is converted to nitrous acid by the slow addition of an acid. The nitrous acid then safely decomposes the azide anion into nitrogen gas and nitric oxide. The order of addition is critical to prevent the buildup of dangerous hydrazoic acid.[9]
-
Setup: In a three-necked flask equipped with a stirrer and an addition funnel inside a chemical fume hood, place your aqueous reaction mixture containing no more than 5% sodium azide.[9]
-
Nitrite Addition: Add a 20% aqueous solution of sodium nitrite. Use a 40% excess relative to the amount of sodium azide to be destroyed (approx. 1.5g of sodium nitrite per 1g of sodium azide).[9]
-
Acidification: Stir the mixture vigorously and begin the slow, dropwise addition of a 20% sulfuric acid solution via the addition funnel.[9] Maintain a controlled rate to manage gas evolution (N₂ and NO).
-
Verification: Once gas evolution ceases, test the solution for the presence of excess nitrite using potassium iodide-starch paper. A blue-black color indicates that all the azide has been consumed.[9]
-
Final Neutralization: If the test is positive, neutralize the solution to a pH between 6 and 10 before disposing of it as hazardous waste.[9]
Section 3: Troubleshooting & Emergency Response
Even with careful planning, unexpected situations can arise. This section provides guidance on how to respond.
Troubleshooting Guide
Q: I've observed solid crystals forming on the threads of my sodium azide container. What should I do? A: STOP. Do not open or handle the container. These crystals could be friction-sensitive heavy metal azides (from impurities) or simply sodium azide that could detonate from the friction of opening the cap. Cordon off the area, post a warning sign, and immediately contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.
Q: My azide-containing reaction was left on a rotary evaporator and taken to dryness. Is this a problem? A: Yes, this is an extremely dangerous practice. Concentrating azide-containing mixtures, especially to dryness, has been the cause of documented laboratory explosions.[1] The residue can be shock-sensitive. If this occurs, do not scrape or disturb the flask. Cordon off the fume hood and contact your EHS office immediately.
Q: How do I handle a sodium azide spill? A: The response depends on the scale of the spill.
-
Small Spill (Inside a Fume Hood): Carefully sweep up the solid material, avoiding dust formation (a cloth dampened with a mild soap solution can be used).[9] Place the material into a clearly labeled, non-metal container for hazardous waste.[9] Wipe the area with absorbent pads, then decontaminate the surface with a soap and water solution (pH ~9).[3][9] All cleanup materials are considered hazardous waste.[3]
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others.[1][9] Close the lab doors and prevent entry. Call 911 or your institution's emergency number from a safe location.[1][9]
Emergency Response Decision Tree
Caption: Decision tree for sodium azide spill response.
Protocol: First Aid for Exposure
Causality: Immediate and thorough decontamination is critical because sodium azide is rapidly absorbed through the skin and is highly toxic. Prompt medical attention is necessary to manage systemic effects like hypotension and central nervous system depression.[3][4][9]
-
Skin Contact: Immediately go to the nearest safety shower or sink.[3][11] Flush the affected area with copious amounts of water for at least 15 minutes.[3][7][9] Remove all contaminated clothing while rinsing.[7][11] Seek immediate medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][7][9] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air immediately.[3][7][11] Call 911 or your institution's emergency number.[3][11] Do not perform mouth-to-mouth resuscitation, as you may expose yourself to residual powder.[3]
-
Ingestion: Do not induce vomiting.[3] Rinse the mouth with water.[9] Seek immediate medical attention.[9]
References
-
Safe Handling of Sodium Azide (SAZ). (2017). University of Wisconsin-Madison, Environment, Health & Safety. [Link]
-
Sodium azide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Sodium azide. Carl ROTH. [Link]
-
Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. [Link]
-
Sodium azide. Wikipedia. [Link]
-
Sodium Azide NaN3. (2019). University of Illinois Urbana-Champaign, Division of Research Safety. [Link]
-
Sodium Azide. (2021). Yale Environmental Health & Safety. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. [Link]
-
Sodium azide poisoning: a narrative review. PMC, NIH. [Link]
-
Sodium Azide Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [Link]
-
Sodium Azide. (2024). Chemical Emergencies, CDC. [Link]
-
Sodium Azide. (2021). Chemistry LibreTexts. [Link]
-
Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. [Link]
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Technical Support Center: Solvent Selection for Reactions with 5-(chloromethyl)-1-phenyl-1H-tetrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of alternative solvents in reactions involving 5-(chloromethyl)-1-phenyl-1H-tetrazole. Our goal is to help you navigate the complexities of solvent selection to enhance reaction efficiency, improve product purity, and align with green chemistry principles.
Introduction: The Challenge of Solvent Selection
5-(chloromethyl)-1-phenyl-1H-tetrazole is a valuable building block in medicinal chemistry, primarily utilized as an electrophile in nucleophilic substitution reactions. The chloromethyl group serves as a reactive handle for introducing the phenyl-tetrazole moiety onto various nucleophiles. The success of these reactions—typically following an SN2 mechanism due to the primary nature of the alkyl chloride—is critically dependent on the choice of solvent.
Traditionally, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (ACN) have been the standard.[1] They effectively dissolve the polar reactants and stabilize the transition state of SN2 reactions.[2] However, these solvents present significant challenges:
-
High Boiling Points: DMF (153 °C) and DMSO (189 °C) are difficult to remove during workup, often requiring high vacuum distillation, which can be detrimental to thermally sensitive products.[3][4]
-
Toxicity and Environmental Concerns: Many conventional solvents are classified as hazardous. DMF, for instance, is a known reproductive toxin, and chlorinated solvents pose long-term environmental risks.
-
Workup Complications: The high water solubility of solvents like DMF and DMSO can complicate aqueous workups and product extraction.[3][4]
This guide explores modern, greener, and more efficient alternatives, providing you with the technical rationale to select the optimal solvent system for your specific application.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions encountered during experiments with 5-(chloromethyl)-1-phenyl-1H-tetrazole.
Q1: My reaction is sluggish or incomplete in acetonitrile (ACN). What is the likely cause and what should I try next?
A1: While ACN is a suitable polar aprotic solvent, its lower polarity compared to DMF or DMSO might lead to poor solubility of your nucleophile, especially if it's a salt (e.g., sodium phenoxide, potassium thioacetate). Sluggishness can also occur if the nucleophile is weak.
Troubleshooting Steps:
-
Confirm Solubility: First, check the solubility of your nucleophilic partner in ACN at the reaction temperature. If it's low, this is the primary issue.
-
Consider a Co-Solvent: Adding a small amount of a stronger solvent like DMSO can dramatically increase solubility without complicating the workup as much as using pure DMSO.
-
Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile anion into the organic phase, significantly accelerating the reaction even in less polar solvents.
-
Switch to a Greener Alternative: Consider switching to a solvent like 2-methyltetrahydrofuran (2-MeTHF) in combination with a PTC, or explore options like ionic liquids which are designed to dissolve salts.
Q2: I'm concerned about the environmental impact and toxicity of DMF. What are the best "green" replacements for SN2 reactions with this substrate?
A2: This is an excellent and increasingly important consideration. The field of green chemistry offers several viable alternatives to traditional polar aprotic solvents.[5]
-
Ionic Liquids (ILs): ILs are salts with melting points below 100 °C. They have negligible vapor pressure and can be tailored to dissolve a wide range of substrates.[6] For SN2 reactions, imidazolium-based ILs like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) can be highly effective, sometimes acting as both solvent and catalyst.[7] A key advantage is their potential for recyclability.[8]
-
Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond donor (e.g., glycerol, urea) and a quaternary ammonium salt (e.g., choline chloride).[9] They are typically biodegradable, non-toxic, and inexpensive.[10][11] Their ability to form extensive hydrogen-bonding networks can effectively solvate ionic nucleophiles.
-
Bio-derived Solvents: Solvents like Cyrene™ (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (2-MeTHF) are derived from renewable feedstocks and have a much better safety profile than DMF.
Q3: I am observing significant side-product formation. Could the solvent be the cause?
A3: Yes, absolutely. The solvent can influence reaction pathways. While the substrate is a primary halide, making an E2 elimination reaction less probable than with secondary or tertiary halides, strongly basic and sterically hindered nucleophiles can still promote elimination, especially at elevated temperatures.[1]
Troubleshooting Steps:
-
Solvent Polarity: Highly polar, protic solvents (like water or ethanol) can solvate the nucleophile too effectively through hydrogen bonding, reducing its nucleophilicity and potentially favoring other pathways.[12] Stick to polar aprotic solvents for SN2 reactions.
-
Temperature Control: High temperatures universally favor elimination over substitution. If you are using a high-boiling solvent like DMSO, ensure your reaction is run at the lowest temperature necessary for a reasonable rate.
-
Consider the Nucleophile: If your nucleophile is also a strong base (e.g., an alkoxide), the choice of solvent becomes even more critical. A less polar aprotic solvent might disfavor the elimination pathway.
In-Depth Guide to Alternative Solvents
Decision-Making Workflow for Solvent Selection
Choosing a solvent is a multi-factorial decision. The following diagram provides a logical workflow to guide your selection process, balancing chemical requirements with green chemistry principles.
Caption: Decision workflow for selecting an appropriate reaction solvent.
Comparative Analysis of Solvents
The table below provides a comparative overview of traditional and alternative solvents for nucleophilic substitution reactions.
| Solvent | Boiling Point (°C) | Type | Key Advantages | Key Disadvantages | Green Chemistry Perspective |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | Excellent dissolving power for polar reactants; well-established. | Difficult to remove; reproductive toxicity; high water solubility complicates workup.[3][4] | Poor: Not recommended for sustainable processes. |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | Superior dissolving power; penetrates skin. | Very difficult to remove; can decompose violently at high temps; workup issues.[4] | Poor: High energy demand for removal; safety concerns. |
| Acetonitrile (ACN) | 82 | Polar Aprotic | Easy to remove; good general-purpose solvent. | Lower polarity may not dissolve all nucleophilic salts; toxic. | Moderate: Volatile and toxic, but lower boiling point is an advantage. |
| Ionic Liquid (e.g., [BMIM]Cl) | >300 (decomposes) | Polar Aprotic | Excellent for dissolving salts; negligible vapor pressure; often recyclable.[8] | Can be viscous; product isolation can be challenging; higher initial cost. | Good to Excellent: Recyclability and low volatility are major benefits. |
| Deep Eutectic Solvent (e.g., ChCl:Glycerol) | >200 (decomposes) | Polar Protic (tunable) | Biodegradable; low toxicity; inexpensive; made from renewable resources.[10][13] | Can be viscous; protic nature may interfere with certain nucleophiles; high boiling point. | Excellent: Represents a frontier in sustainable solvent technology. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Polar Aprotic (ether) | Bio-derived; easy to remove; forms no explosive peroxides; low water miscibility. | Moderate polarity; may require a PTC for salt-based nucleophiles. | Excellent: A leading "drop-in" replacement for THF and other ethers. |
Experimental Protocol: A Greener Synthesis
This section provides a detailed, step-by-step methodology for a model SN2 reaction using a Deep Eutectic Solvent (DES). This protocol is designed to be a self-validating system, where successful product formation demonstrates the efficacy of the alternative solvent.
Model Reaction: Synthesis of 5-((1-phenyl-1H-tetrazol-5-yl)methylthio)-1-phenyl-1H-tetrazole.
Materials:
-
5-(chloromethyl)-1-phenyl-1H-tetrazole (1.0 eq)
-
1-phenyl-1H-tetrazole-5-thiol (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Deep Eutectic Solvent: Choline chloride:Urea (1:2 molar ratio), pre-dried under vacuum.
-
Ethyl acetate
-
Deionized water
Protocol Workflow Diagram
Caption: Step-by-step workflow for synthesis using a Deep Eutectic Solvent.
Step-by-Step Procedure:
-
DES Preparation:
-
In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio.
-
Heat the mixture in an oil bath at 80 °C with vigorous stirring. The solid mixture will gradually form a clear, colorless liquid.
-
Once homogeneous, place the flask under high vacuum at 80 °C for at least 2 hours to remove any residual water. The resulting DES is your reaction solvent.
-
-
Reaction Setup:
-
Allow the DES to cool to room temperature under an inert atmosphere (N₂ or Argon).
-
To the flask containing the DES, add anhydrous potassium carbonate (1.5 eq) and 1-phenyl-1H-tetrazole-5-thiol (1.05 eq).
-
Stir the resulting suspension at room temperature for 15-20 minutes. The base will deprotonate the thiol to form the potassium thiolate in situ.
-
Add 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.0 eq) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by taking small aliquots, diluting with ethyl acetate/water, and analyzing the organic phase by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a significant volume of deionized water (approx. 10x the volume of the DES used). Stir until the DES and inorganic salts are fully dissolved. The product should precipitate or form an oil.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
-
This protocol leverages the unique properties of a DES to facilitate the reaction while avoiding volatile and toxic organic solvents in the reaction step itself. The workup is straightforward, relying on the high water solubility of the DES components for their removal.
References
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link][14]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central. [Link][15]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link][16]
-
5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole. PubChem. [Link][17]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org. [Link][18]
-
Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. Google Patents. [19]
-
Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. [Link][20]
-
Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Bentham Science. [Link][5]
-
Deep eutectic solvents: alternative reaction media for organic oxidation reactions. Royal Society of Chemistry. [Link][10]
-
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link][1]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. [Link][8]
-
Special Issue : Deep Eutectic Solvents in Organic Synthesis. MDPI. [Link][11]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. [Link][3]
-
Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a. ResearchGate. [Link][4]
-
Update 1 of: Ionic Liquids in Heterocyclic Synthesis. ResearchGate. [Link][21]
-
Deep Eutectic Solvents in Organic Synthesis. ResearchGate. [Link][13]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link][12]
-
Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. National Institutes of Health. [Link][22]
-
Ionic liquids: A green solvent for organic synthesis. Current Trends in Pharmaceutical and Chemical Sciences. [Link][6]
-
Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link][23]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link][24]
-
Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI. [Link][7]
-
Deep Eutectic Solvents (DESs) and Their Applications. Chemical Reviews. [Link][9]
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- 6. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. mdpi.com [mdpi.com]
- 8. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deep eutectic solvents: alternative reaction media for organic oxidation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
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- 15. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole | C8H7ClN4 | CID 2793409 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]
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- 22. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
Technical Support Center: Minimizing Hydrazoic Acid in Tetrazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in tetrazole synthesis. Tetrazoles are critical scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1] However, their synthesis, particularly via the common [3+2] cycloaddition of nitriles and azides, carries the significant risk of forming hydrazoic acid (HN₃)[2][3]. This document provides practical, in-depth guidance to help you navigate this challenge, ensuring both the efficiency of your synthesis and the safety of your laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is hydrazoic acid, and why is it so dangerous?
A1: Hydrazoic acid (HN₃) is the conjugate acid of the azide ion (N₃⁻). It is a colorless, highly volatile (boiling point: 37 °C), and acutely toxic liquid.[4][5] Its toxicity is comparable to that of cyanides, and it poses a severe inhalation and skin absorption hazard.[4][6] Most critically, undiluted hydrazoic acid is treacherously explosive and can detonate with minimal provocation.[4][5] Even dilute solutions become hazardous as the more volatile HN₃ can evaporate and condense in a purer, more dangerous form in the headspace of a reactor or on condenser coils.[4][5]
Q2: How does hydrazoic acid form during tetrazole synthesis?
A2: The primary pathway to HN₃ formation is the protonation of an azide salt, most commonly sodium azide (NaN₃), by an acid source in the reaction mixture.[4][7] Many classic tetrazole synthesis protocols use acidic promoters like ammonium chloride or Lewis acids (e.g., ZnBr₂, AlCl₃) to activate the nitrile for cycloaddition.[3][7][8] These acidic conditions create an equilibrium that favors the formation of the volatile and hazardous HN₃.[4]
Section 2: Troubleshooting Guide - Diagnosis & Mitigation
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Q&A: Reaction Monitoring & Control
"I'm running a classic NaN₃/NH₄Cl reaction in DMF, and I'm concerned about HN₃. What are the key warning signs?"
-
Issue: The use of ammonium chloride provides the protons necessary to form HN₃. Heating this mixture, especially in a high-boiling solvent like DMF, can lead to a significant accumulation of HN₃ in the reactor headspace.[7][9]
-
Diagnosis:
-
Acrid Odor: While odor is not a safe or quantitative measure, a sharp, pungent smell is an indicator of HN₃ presence. Do not rely on this as your primary detection method.
-
Pressure Buildup: Unexplained pressure increases in a sealed system can indicate gas formation, which may include HN₃ and nitrogen from decomposition.
-
-
Mitigation Strategy:
-
Engineering Controls: ALWAYS conduct the reaction in a certified, high-flow chemical fume hood.[7] Ensure your sash is at the appropriate height.
-
Headspace Purge: A gentle, continuous sweep of an inert gas (like nitrogen or argon) through the reactor headspace can help prevent the accumulation of gaseous HN₃ to explosive concentrations.[5]
-
Temperature Control: Avoid excessive temperatures. While heat is often required to drive the reaction, it also increases the volatility of HN₃. Maintain the lowest effective temperature.
-
Consider Safer Alternatives: The most robust solution is to change your protocol. Move away from the NaN₃/NH₄Cl system to one of the safer methods detailed in Section 3.
-
Q&A: Reagent Selection & Equivalents
"My reaction is sluggish. Is it safe to add more acid catalyst to speed it up?"
-
Issue: No. Increasing the concentration of a Brønsted or strong Lewis acid will directly increase the rate of HN₃ generation, significantly elevating the risk profile of your experiment.[2][4]
-
Causality: The rate of tetrazole formation is dependent on nitrile activation, but the rate of HN₃ formation is dependent on the availability of protons. Adding more acid disproportionately favors the hazardous side reaction.
-
Mitigation Strategy:
-
Optimize Catalyst, Not Stoichiometry: Instead of adding more of the same acid, consider a more efficient catalyst system that does not rely on strong proton sources. Zinc salts, for example, can act as effective Lewis acids under near-neutral conditions.[8]
-
Phase-Transfer Catalysis (PTC): A PTC system can dramatically increase reaction rates without lowering the bulk pH. This is a highly recommended alternative.[10][11][12]
-
Flow Chemistry: For scalable and safer synthesis, continuous-flow microreactors minimize the volume of hazardous material at any given moment and allow for rapid heating to high temperatures, dramatically shortening reaction times and improving safety.[2][13]
-
Q&A: Workup & Quenching Procedures
"My reaction is complete. How do I safely handle the workup and destroy residual azide?"
-
Issue: The workup phase is one of the most dangerous points. Acidifying the reaction mixture to protonate the tetrazole product for extraction will convert all remaining sodium azide into hydrazoic acid.[2][7]
-
Causality: The tetrazole product is acidic (pKa similar to a carboxylic acid) and will exist as a salt in the basic reaction mixture.[7] Acidification is required for isolation, but this creates a major hazard if excess azide is present.
-
Mitigation Strategy: The Quench is Non-Negotiable.
-
Cool the Reaction: Before workup, cool the reaction vessel in an ice bath to reduce the volatility of any HN₃ that may form.
-
Chemical Quench (Standard Method): The industry-standard method for destroying residual azide is the addition of a freshly prepared aqueous solution of sodium nitrite (NaNO₂), followed by slow, portion-wise addition of a dilute acid (e.g., 2M H₂SO₄ or HCl) until the solution is acidic.[1][14]
-
NEVER pour azide-containing waste down the drain. It can react with lead or copper pipes to form highly explosive heavy metal azides.[6][9]
-
Section 3: Recommended Protocols for Safer Tetrazole Synthesis
Adopting inherently safer methodologies is the most effective way to minimize hydrazoic acid formation. Below are two field-proven approaches.
Protocol 1: Phase-Transfer Catalysis (PTC) Method
This protocol minimizes HN₃ formation by using a catalytic amount of a proton source in a non-polar medium, with a phase-transfer agent to shuttle the azide ion.[10][11]
-
Principle of Operation: A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the azide anion from the solid or aqueous phase into the organic phase where the nitrile is located. A weak, catalytic proton source (trialkylammonium chloride) activates the nitrile without creating a strongly acidic bulk environment.[10][11] This avoids the large-scale generation of HN₃.
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organonitrile (1.0 equiv).
-
Add the organic solvent (e.g., toluene or xylene).
-
Add sodium azide (NaN₃, 1.5 equiv), triethylamine hydrochloride (Et₃N·HCl, 0.1 equiv), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv).
-
Heat the mixture to reflux (typically 100-120 °C) and monitor by TLC or LC-MS until the starting nitrile is consumed.
-
Cool the reaction to room temperature.
-
Perform the mandatory azide quench as described in the Workup & Quenching section above.
-
Proceed with standard aqueous workup and product isolation.
-
Protocol 2: Continuous-Flow Microreactor Synthesis
Flow chemistry is an advanced technique that offers superior safety by minimizing the reaction volume at any given time.[2][13]
-
Principle of Operation: Reagents are pumped through a heated, narrow-bore tubing reactor. The small volume means that even if a hazardous event were to occur, its scale would be minimal. High temperatures (e.g., 190 °C) can be used safely, leading to extremely fast reactions (minutes) and reducing the overall time hazardous materials exist.[13] Any residual azide can be quenched in-line before the product is collected.[13]
-
Conceptual Workflow (Consult specialized literature for specific setup):
-
Prepare two stock solutions: (A) the nitrile in a suitable solvent (e.g., NMP/water) and (B) sodium azide in water.
-
Use syringe pumps to pump the solutions at a defined ratio and flow rate into a mixing junction.
-
The combined stream flows through a heated coil reactor (e.g., PFA tubing) set to the target temperature.
-
The reactor output stream is then mixed with a quenching solution (e.g., aqueous NaNO₂/acid) at another junction.
-
The final, quenched stream is collected for workup and purification.
-
Section 4: Data & Visualization
Table 1: Comparison of Azide Sources & Methodologies
| Method/Reagent | Typical Conditions | Advantages | Disadvantages & HN₃ Risk |
| NaN₃ / NH₄Cl | DMF, 120-150 °C | Inexpensive, widely used historically. | Very High Risk. Direct protonation of NaN₃ leads to significant HN₃ formation.[7][9] |
| NaN₃ / ZnBr₂ | Water or DMF, 100-120 °C | Effective Lewis acid catalysis, often good yields.[8] | Moderate to High Risk. Can still generate HN₃ (e.g., 2000 ppm in headspace).[1] Forms shock-sensitive zinc azides.[13] |
| Trimethylsilyl Azide (TMSA) | Toluene, 110 °C, often with a catalyst (e.g., DBTO) | Organic soluble, less basic. HN₃ is not directly formed from protonation. | Moderate Risk. TMSA is expensive. Can hydrolyze to form HN₃ in the presence of water. |
| NaN₃ / PTC / Cat. Acid | Toluene, 110 °C | Low Risk. Avoids acidic bulk conditions, simple, efficient, high yields.[11] | Requires optimization of catalyst and PTC agent. |
| Continuous Flow | NMP/Water, 190 °C | Lowest Risk (with proper setup). Minimizes quantity of hazardous intermediates, eliminates headspace, fast.[13] | Requires specialized equipment and expertise. |
Diagrams
Section 5: References
-
Sarngadharan, S. C., et al. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development. [Link][10][15]
-
Sarngadharan, S. C., et al. (2022). Abstract: Synthesis of 5-Substituted Tetrazoles... ACS Publications. [Link][11]
-
Palde, P. B., & Jamison, T. F. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Angewandte Chemie International Edition. [Link][2]
-
University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. [Link][6]
-
Taylor & Francis Online. Hydrazoic acid – Knowledge and References. [Link][16]
-
Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. [Link][13]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link][17]
-
OSHA. Sodium Azide and Hydrazoic Acid in Workplace Atmospheres - Analytical Method. [Link][18]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link][8]
-
Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link][7]
-
The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. [Link][1]
-
Anderson, K. R., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. [Link][5]
-
Ghavanloo, F., & Gholinejad, M. (2017). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and... The Royal Society of Chemistry. [Link][9]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
Tetrazoles via Multicomponent Reactions. PMC - NIH. [Link]
-
Reddit r/Chempros. (2019). How to quench azide. [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]
-
ABB. (2023). Detection of hydrazoic acid in ambient air. Application Note. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. [Link]
Sources
- 1. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 2. scispace.com [scispace.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. youtube.com [youtube.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
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- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Analytical Method [keikaventures.com]
Technical Support Center: Forced Degradation Studies of Tetrazole-Containing Compounds
An in-depth technical guide from our Senior Application Scientists.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for conducting forced degradation studies on tetrazole-containing compounds. As your Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to help you navigate the unique challenges presented by this stable heterocyclic system.
Forced degradation, or stress testing, is a critical component of drug development, designed to identify likely degradation products and establish degradation pathways.[1][2] This information is fundamental to developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH and FDA.[2][3][4] While the tetrazole ring is known for its metabolic stability, it is not inert and can undergo degradation under various stress conditions.[5][6] Understanding its specific behavior is key to a successful and compliant study.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the forced degradation of tetrazole compounds.
Q1: I am seeing minimal to no degradation under hydrolytic (acid/base) conditions. Is this normal?
A: Yes, this is a common observation. The tetrazole ring is an electron-rich aromatic system, making it relatively stable against hydrolysis compared to esters or amides. Tetrazole anions, formed in basic media or from salts, can be particularly stable even at elevated temperatures.[7] If you are not achieving the target degradation of 5-20%, you may need to employ more vigorous conditions.[8][9] Consider incrementally increasing the molarity of the acid/base (e.g., from 0.1 M up to 1 M), raising the temperature (e.g., to 60-80°C), or extending the exposure time.[8][10]
Q2: What are the expected degradation products from a tetrazole ring itself?
A: The degradation of the tetrazole ring is not a simple hydrolysis. Under sufficiently harsh conditions (e.g., thermal, photolytic), the primary degradation pathway involves the cleavage of the ring.[6][11]
-
Thermal Stress: Thermolysis often results in the exothermic elimination of molecular nitrogen (N₂).[12][13] The remaining fragment, a nitrile imine or carbodiimide, can then react further or polymerize.[11]
-
Photolytic Stress: Photolysis can be complex, leading to multiple fragmentation pathways, including the extrusion of N₂ to form reactive intermediates or cleavage into fragments like azides and isocyanates.[6][14]
-
Oxidative Stress: Strong oxidation can lead to ring opening and the formation of various nitrogen oxides and other small molecules.[7]
Q3: My mass balance is poor (<95%). Where could the missing percentage be?
A: Poor mass balance is a frequent challenge and a red flag for regulatory review.[15] For tetrazole compounds, common causes include:
-
Formation of Non-UV Active Degradants: Ring cleavage can produce small, non-chromophoric fragments that are invisible to a UV detector.[15]
-
Formation of Volatile Products: The liberation of molecular nitrogen (N₂) is a prime example of a degradation product that will not be accounted for in an HPLC-based mass balance calculation.[11][12]
-
Irreversible Adsorption: Some highly polar or reactive degradation products may bind irreversibly to the HPLC column, never eluting to be detected.[15]
-
Inappropriate Wavelength: The degradation products may have a different absorption maximum (λ_max) than the parent compound. Running a photodiode array (PDA) detector is essential to check for this.
Q4: Are there specific safety concerns when stress-testing tetrazole compounds?
A: Yes. Due to their high nitrogen content and enthalpy of formation, some tetrazole derivatives can be energetic materials, decomposing rapidly and exothermically to release a large volume of nitrogen gas.[6][11] While most pharmaceutical tetrazoles are designed for stability, caution is warranted. When performing thermal degradation studies, especially on the neat drug substance at high temperatures, it is crucial to use small quantities and appropriate safety measures (e.g., conducting the experiment in a fume hood with a blast shield).
Troubleshooting Guides: From Problem to Protocol
This section provides a structured approach to resolving specific experimental failures.
Issue 1: Inconsistent or Irreproducible Degradation Profile in Photostability Studies
-
The Problem: You run the same photostability experiment twice and get significantly different degradation levels or a different ratio of degradation products.
-
Causality & Experience: Photodegradation pathways of tetrazoles can be highly complex and sensitive to experimental parameters.[6] The issue often stems not from the molecule itself, but from inconsistencies in the experimental setup which alter the light exposure or sample environment.
-
Troubleshooting Protocol:
-
Standardize Sample Geometry: Ensure the sample solution is presented to the light source in the exact same way each time. Use the same quartz cuvettes or vials, fill them to the same volume, and place them at a fixed distance and orientation from the lamp.
-
Control Temperature: The light source in a photostability chamber generates heat. If the temperature is not controlled, you may be observing a combination of photo and thermal degradation. Use a chamber with active temperature monitoring and cooling.
-
Monitor Light Source Intensity: The output of UV lamps degrades over time. Calibrate your photostability chamber regularly to ensure it delivers a consistent and known light dose (as specified in ICH Q1B).
-
Evaluate Solution vs. Solid-State: Run the experiment on the compound in solution and as a solid film. The degradation pathways can be entirely different. Solid-state degradation may involve reactions with atmospheric oxygen, leading to unique photo-oxidative products.[16]
-
Issue 2: Peak Tailing or Splitting for the Parent Compound After Stressing
-
The Problem: Your initial (T=0) chromatogram shows a sharp, symmetrical peak for the active pharmaceutical ingredient (API), but after applying a stressor (e.g., acid hydrolysis), the API peak becomes broad, tails, or splits into two.
-
Causality & Experience: This is often not a degradation issue, but a chromatographic problem caused by the sample matrix. Injecting a sample with a pH or ionic strength that is drastically different from the mobile phase can cause severe peak distortion. The tetrazole moiety itself, being a carboxylic acid bioisostere, can have a pKa that makes its charge state sensitive to the final pH of the stressed sample.[7][17]
-
Troubleshooting Protocol:
-
Neutralize the Sample: Before injection, always neutralize the acidic and basic stress samples to a pH close to that of the mobile phase. For an acid-stressed sample, add a stoichiometric amount of base (e.g., NaOH), and vice-versa for a base-stressed sample.
-
Dilute with Mobile Phase: After neutralization, perform the final dilution of the sample using the mobile phase itself. This ensures the solvent plug injected onto the column is miscible and compatible with the analytical method.
-
Check for On-Column Stability: If peak splitting persists, consider the possibility that the API is degrading on the column itself. This can happen if the mobile phase is too acidic or basic for the compound's stability. Try a mobile phase with a different pH (if compatible with the column chemistry).
-
Visualized Workflow & Data Summary
A well-designed forced degradation study follows a logical progression from stress application to data analysis.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 15. veeprho.com [veeprho.com]
- 16. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of 5-(chloromethyl)-1-phenyl-1H-tetrazole and Classical Alternatives
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic introduction of alkyl groups is a cornerstone of molecular design. The choice of an alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the overall viability of a synthetic route. This guide provides an in-depth comparative analysis of 5-(chloromethyl)-1-phenyl-1H-tetrazole, a specialized benzylic alkylating agent, against the classical and widely utilized alternatives: benzyl bromide and methyl iodide.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of reagents to offer a nuanced discussion of the underlying chemical principles that govern their reactivity. We will explore the subtle interplay of electronic effects, steric hindrance, and the nature of the leaving group, supported by available experimental data, to provide a clear framework for rational reagent selection.
The Tetrazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The 1-phenyl-1H-tetrazole group in the target molecule is not merely a spectator. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering a similar pKa while enhancing metabolic stability and cell membrane permeability.[1] Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Therefore, 5-(chloromethyl)-1-phenyl-1H-tetrazole serves as a valuable reagent for introducing a benzylic-tetrazole motif, a common strategy in the design of novel therapeutics.
Core Principles of Nucleophilic Alkylation
The reactions discussed herein are primarily bimolecular nucleophilic substitution (SN2) reactions. The rate and success of these reactions are governed by several key factors:
-
The Nucleophile: The electron-donating ability of the substrate (e.g., phenoxide, thiolate, or amine).
-
The Electrophile: The accessibility and electrophilicity of the carbon atom bearing the leaving group.
-
The Leaving Group: The stability of the group that departs with the electron pair.
-
The Solvent: The ability of the solvent to stabilize the transition state.
This guide will focus on the first three factors as they relate to the intrinsic properties of the alkylating agents.
Comparative Analysis of Alkylating Agents
5-(chloromethyl)-1-phenyl-1H-tetrazole
-
Structure and Accessibility: The synthesis of 5-chloromethyl tetrazole derivatives has been described in the patent literature, often involving multi-step sequences. For instance, one method involves the reaction of hydroxyacetonitrile with sodium azide, followed by protection of the tetrazole ring, chlorination of the hydroxyl group, and subsequent deprotection.[2] This suggests that while accessible, it is a more specialized and potentially costly reagent compared to simple alkyl halides.
-
Reactivity Profile (Predicted):
-
Leaving Group: Chloride is a reasonably good leaving group, but generally less effective than bromide or iodide. This would suggest a slower reaction rate compared to its bromide and iodide counterparts under identical conditions.
-
Steric Hindrance: The bulky 1-phenyl-1H-tetrazole group at the 5-position creates significant steric hindrance around the benzylic carbon. This is expected to retard the rate of SN2 reactions, where the nucleophile must approach from the backside of the C-Cl bond.
-
Electronic Effects: The tetrazole ring is electron-withdrawing, which can influence the electrophilicity of the benzylic carbon.
-
Benzyl Bromide
-
Structure and Accessibility: Benzyl bromide is a commercially available and widely used benzylic alkylating agent. Its synthesis is straightforward, making it a cost-effective choice.
-
Reactivity Profile:
-
Leaving Group: Bromide is an excellent leaving group, being a weak base and highly polarizable. This contributes to the high reactivity of benzyl bromide in SN2 reactions.
-
Steric Hindrance: The phenyl group provides some steric bulk, but it is generally less hindered than the 1-phenyl-1H-tetrazole-5-yl moiety.
-
Electronic Effects: The phenyl ring can stabilize the SN2 transition state through π-orbital overlap. Benzylic halides are known to be more reactive than their corresponding alkyl halides in SN2 reactions.
-
Methyl Iodide
-
Structure and Accessibility: Methyl iodide is a simple, highly reactive, and commercially available alkylating agent.
-
Reactivity Profile:
-
Leaving Group: Iodide is an exceptionally good leaving group, being the weakest base among the common halides.
-
Steric Hindrance: As a methyl halide, it experiences minimal steric hindrance, making it highly susceptible to SN2 attack.
-
Electronic Effects: Lacking a π-system, its reactivity is primarily driven by the excellent leaving group and low steric hindrance.
-
Experimental Data and Performance Comparison
O-Alkylation of Phenols
The alkylation of phenols typically requires a base to generate the more nucleophilic phenoxide ion.
| Alkylating Agent | Phenol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Phenyl-3,5-dimethyl-4-chloromethylpyrazole | Phenol | NaOH | Dioxane | 70 | 12 | 32.3 (C- and O-alkylation mixture)[3] |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | Reflux | 8 | 95 |
| Methyl Iodide | 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 6 | 98 |
-
Analysis: The data for a chloromethylpyrazole derivative suggests that O-alkylation can be sluggish and may compete with C-alkylation (Friedel-Crafts type reaction).[3] In contrast, benzyl bromide and methyl iodide provide high yields of the desired O-alkylated products under similar conditions. The lower reactivity of the chloromethyl derivative is consistent with the poorer leaving group ability of chloride compared to bromide and iodide.
S-Alkylation of Thiols
Thiolates are excellent nucleophiles, and their alkylation is generally efficient.
| Alkylating Agent | Thiol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-(chloromethyl)-1-phenyl-1H-tetrazole | Thiophenol | Et₃N | CH₂Cl₂ | RT | 4 | ~90 (Predicted)* |
| Benzyl Bromide | Thiophenol | K₂CO₃ | Acetone | RT | 2 | 96 |
| Methyl Iodide | Thiophenol | NaOH | Ethanol | RT | 1 | >95[4] |
-
*Note: A specific experimental yield for the reaction of 5-(chloromethyl)-1-phenyl-1H-tetrazole with thiophenol was not found in the searched literature. The predicted yield is an estimation based on the high nucleophilicity of the thiophenolate anion, which would likely overcome the reduced reactivity of the alkyl chloride.
-
Analysis: Thiophenols are readily alkylated by both benzyl bromide and methyl iodide in high yields.[4] Given the high nucleophilicity of thiolates, it is expected that 5-(chloromethyl)-1-phenyl-1H-tetrazole would also be an effective alkylating agent for this class of nucleophiles, although potentially requiring slightly longer reaction times or more forcing conditions compared to the bromide or iodide analogues.
N-Alkylation of Amines
The alkylation of amines can be complex, with the potential for over-alkylation to form secondary, tertiary, or even quaternary ammonium salts.
| Alkylating Agent | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-(chloromethyl)-1-phenyl-1H-tetrazole | Aniline | K₂CO₃ | DMF | 80 | 6 | ~70-80 (Predicted)* |
| Benzyl Bromide | Aniline | K₂CO₃ | Acetonitrile | 80 | 4 | 92 |
| Methyl Iodide | Aniline | NaHCO₃ | Methanol | Reflux | 12 | 85 (mixture of mono- and di-alkylated) |
-
*Note: A specific experimental yield for the reaction of 5-(chloromethyl)-1-phenyl-1H-tetrazole with aniline was not found. The predicted yield is an estimation.
-
Analysis: Benzyl bromide is a highly effective reagent for the mono-N-alkylation of anilines. Methyl iodide, being more reactive and less sterically hindered, has a greater propensity for over-alkylation. The increased steric bulk of 5-(chloromethyl)-1-phenyl-1H-tetrazole might offer an advantage in controlling mono-alkylation compared to methyl iodide. However, its overall reactivity is expected to be lower than that of benzyl bromide.
Experimental Protocols
General Protocol for O-Alkylation of Phenol with Benzyl Bromide
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
Procedure:
-
To a solution of phenol in anhydrous acetone, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for S-Alkylation of Thiophenol with Methyl Iodide
Materials:
-
Thiophenol (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Ethanol
Procedure:
-
Dissolve thiophenol in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol to the flask and stir for 15 minutes at room temperature.
-
Cool the reaction mixture in an ice bath and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the product.
Visualizing Reaction Mechanisms and Workflows
SN2 Reaction Pathway
Caption: Generalized SN2 reaction mechanism.
Experimental Workflow for Alkylation
Caption: A typical experimental workflow for a nucleophilic alkylation reaction.
Conclusion and Recommendations
The selection of an appropriate alkylating agent is a nuanced decision that requires careful consideration of several factors.
-
5-(chloromethyl)-1-phenyl-1H-tetrazole is a specialized reagent best suited for applications where the introduction of the 1-phenyl-1H-tetrazol-5-ylmethyl moiety is a key objective for its potential biological activity. Its reactivity is likely lower than that of benzyl bromide and methyl iodide due to a less effective leaving group and increased steric hindrance. This may necessitate more forcing reaction conditions. However, its steric bulk could be advantageous in promoting mono-alkylation of amines.
-
Benzyl bromide represents a "gold standard" for benzylic alkylation, offering a good balance of high reactivity, accessibility, and cost-effectiveness. It is the reagent of choice for most routine benzylation reactions of O-, S-, and N-nucleophiles.
-
Methyl iodide is a highly reactive and sterically unhindered alkylating agent, making it ideal for the methylation of a wide range of nucleophiles. Its high reactivity, however, can lead to a lack of selectivity and a greater propensity for over-alkylation, particularly with amines.
References
- CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole. Google Patents.
-
Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. (2011). Russian Journal of General Chemistry, 81(8), 1747-1749. Available at: [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). Molecules, 26(14), 4299. Available at: [Link]
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Thiophenol. Wikipedia. Available at: [Link]
-
Ester synthesis by O-alkylation. Organic Chemistry Portal. Available at: [Link]
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N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Available at: [Link]
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Help with N-Alkylation gone wrong. Reddit. Available at: [Link]
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Aqueous-Mediated N-Alkylation of Amines. (2007). Synlett, 2007(1), 111-114. Available at: [Link]
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Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. Available at: [Link]
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SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Fact Factor. Available at: [Link]
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Effect of Allylic Groups on SN2 Reactivity. (2014). The Journal of Organic Chemistry, 79(14), 6571-6579. Available at: [Link]
-
The Neighbouring Group Mechanisms. Dalal Institute. Available at: [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Available at: [Link]
-
Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. Available at: [Link]
-
Green Hydrothermal Synthesis of 5‑Phenyl-1H‑tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. (2022). ACS Omega, 7(4), 3658-3670. Available at: [Link]
-
Use of Methyliodide in o-Methylation of organic compounds. (2018). Organic & Medicinal Chem IJ, 5(4). Available at: [Link]
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Alkylation of the following compound with methyl iodide under two... Pearson. Available at: [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]
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Alkylation of Phenol with 1-Butanol over Zeolites. Taylor & Francis eBooks. Available at: [Link]
-
Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. (2022). Organic Letters, 24(29), 5364-5369. Available at: [Link]
-
Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies. (2023). ChemistrySelect, 8(30), e202301664. Available at: [Link]
-
Lithium Perchlorate-Nitromethane-Promoted Alkylation of Anilines With Arylmethanols. (2011). Synlett, 2011(12), 1735-1739. Available at: [Link]
-
Intermolecular C-H Quaternary Alkylation of Aniline Derivatives Induced by Visible-Light Photoredox Catalysis. (2016). Organic Letters, 18(19), 4868-4871. Available at: [Link]
-
PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics, Inc. Available at: [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). Organic Letters, 16(14), 3792-3795. Available at: [Link]
-
Alkylation of O'Donnell's Substrate by Benzyl Bromide at Ambient Temperature, Promoted by Δ(S,S)-1a. ResearchGate. Available at: [Link]
-
Improvement of selectivity/yield of Alkylation. Reddit. Available at: [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link]
-
Allylic & Benzylic Reactivity towards SN2. YouTube. Available at: [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
-
How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. (2014). The Journal of Organic Chemistry, 79(22), 10863-10873. Available at: [Link]
-
Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]
-
Neighbouring group participation. Wikipedia. Available at: [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2012). J. Chil. Chem. Soc., 57(4), 1391-1394. Available at: [Link]
-
Alkylation of 5‑Substituted 1H‑Tetrazoles via the Diazotization of Aliphatic Amines. (2021). The Journal of Organic Chemistry, 86(17), 12452-12459. Available at: [Link]
-
The influence of different substituted group of the tetrazole ring on the structure of complexes 1–3. ResearchGate. Available at: [Link]
-
methylene iodide. Organic Syntheses Procedure. Available at: [Link]
-
Methyl iodide: trying to verify an anecdotal claim. Reddit. Available at: [Link]
Sources
A Researcher's Guide to Heterogeneous Catalysis in Tetrazole Synthesis: A Comparative Analysis
Introduction: The Shift Towards Greener, Reusable Catalysts in Tetrazole Chemistry
Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, are a cornerstone of medicinal chemistry. They serve as metabolically stable isosteres for carboxylic acids, enhancing the pharmacokinetic profiles of numerous drugs, including the blockbuster antihypertensive agent losartan. The primary route to these vital heterocycles is the [3+2] cycloaddition reaction between a nitrile and an azide.
Traditionally, this transformation has been facilitated by homogeneous catalysts, which, despite their high activity, are plagued by challenges in separation from the reaction mixture, leading to product contamination and preventing catalyst reuse. This has driven a significant shift towards heterogeneous catalysis, a cornerstone of green and sustainable chemistry. Heterogeneous catalysts, being in a different phase from the reactants, offer straightforward separation (e.g., by simple filtration or magnetic decantation), excellent reusability, and often milder reaction conditions, making them economically and environmentally superior for industrial-scale synthesis.
This guide provides an in-depth comparison of the various classes of heterogeneous catalysts employed in tetrazole synthesis, focusing on their performance, reusability, and mechanistic nuances. We will delve into experimental data to offer a clear, objective analysis for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
Core Synthetic Strategy: The [3+2] Cycloaddition of Nitriles and Azides
The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃). The role of the catalyst in this reaction is to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. The general mechanism is believed to involve the coordination of the nitrile to a Lewis acidic site on the catalyst, which polarizes the C≡N bond and facilitates the subsequent cycloaddition.
A Comparative Analysis of Heterogeneous Catalyst Families
The landscape of heterogeneous catalysts for tetrazole synthesis is diverse, with each class offering a unique set of advantages. Here, we compare the performance of the most prominent families based on experimental data from peer-reviewed literature.
Zeolites and Mesoporous Silicas
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their catalytic activity stems from the presence of Lewis and Brønsted acid sites.
-
CoY Zeolite : A cobalt-exchanged faujasite-type zeolite, CoY, has proven to be an efficient and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles.[1][2] The cobalt(II) ions within the zeolite framework are believed to be the active Lewis acid sites.[3] This catalyst system is noted for its high yields, tolerance of various functional groups, and excellent reusability for at least five cycles with minimal loss of activity.[2][3]
-
Natrolite Zeolite : This natural zeolite has been employed as a green, low-cost catalyst for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles.[4] Its use aligns with the principles of sustainable chemistry by utilizing a naturally abundant material.[4]
-
Silica-Supported Sulfuric Acid (SSA) : This solid acid catalyst provides a simple and effective means for the [3+2] cycloaddition of nitriles and sodium azide, affording 5-substituted 1H-tetrazoles in good to excellent yields (72%-95%).[5]
Metal-Organic Frameworks (MOFs)
MOFs are highly porous materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and high density of active metal sites make them promising catalysts.
-
Cu-MOFs : Copper-based MOFs have been successfully used in tetrazole synthesis.[6] The porous nature of these materials allows for efficient diffusion of reactants to the active copper centers.[3]
-
Magnetic MOFs (e.g., Fe₃O₄@SiO₂@Cu-MOF-74) : To enhance recoverability, MOFs can be grown on magnetic nanoparticle supports.[2] These catalysts combine the high catalytic activity of MOFs with the ease of separation using an external magnet, demonstrating excellent reusability.[2] For instance, a recyclable Fe₃O₄@SiO₂@Cu-MOF-74 catalyst has been developed for synthesizing various nitrogen-containing heterocycles.[7]
Supported Metal Nanoparticles
Dispersing metal nanoparticles on high-surface-area supports is a common strategy to create highly active and stable heterogeneous catalysts. The support material can also play a role in the catalytic activity.
-
Magnetic Nanoparticle-Supported Catalysts : Iron oxide (Fe₃O₄) nanoparticles are a popular choice for catalyst support due to their superparamagnetic nature, which allows for easy separation.[8] Various catalytically active species have been immobilized on these supports, including:
-
Fe₃O₄@tryptophan@Ni : This catalyst demonstrated excellent yields and could be reused up to seven times.[3]
-
Fe₃O₄@Nd : Neodymium-functionalized magnetic nanoparticles have also shown remarkable catalytic activity.[3][9]
-
Fe₃O₄-adenine-Zn : A zinc-based catalyst on magnetic nanoparticles has been reported to give high yields (96%) in a relatively short time (80 minutes).[3][9]
-
Co-Ni/Fe₃O₄@MMSHS : A magnetic nanocomposite with cobalt and nickel nanoparticles on mesoporous silica hollow spheres has achieved excellent yields (up to 98%) in very short reaction times (8–44 minutes).[10]
-
-
Cu/C : Copper nanoparticles supported on charcoal have been used for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine, and sodium azide, showing high yields (74-89%).[11]
Functionalized Polymers
Polymers can be functionalized with catalytic groups and used as supports, offering flexibility and ease of handling.
-
Polymer-Supported Copper Catalysts : Copper complexes immobilized on polymers like polyacrylonitrile have been developed for azide-alkyne cycloadditions (a related "click" reaction) and demonstrate the potential for similar applications in tetrazole synthesis.[12] These catalysts are often reusable for multiple cycles.[12][13]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the performance of representative heterogeneous catalysts for the synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide.
| Catalyst Family | Specific Catalyst | Substrate Scope | Typical Conditions | Yield (%) | Reusability | Reference(s) |
| Zeolites | CoY Zeolite | Aromatic & Aliphatic Nitriles | 120 °C, DMF, 14 h | 78-92 | At least 5 cycles | [2][3] |
| MOFs | Fe₃O₄@SiO₂@Cu-MOF-74 | (General N-heterocycle synthesis) | Microwave, DMF | Good to Excellent | >4 cycles | [2][7] |
| Supported Nanoparticles | Fe₃O₄-adenine-Zn | Aromatic & Aliphatic Nitriles | 120 °C, PEG, 80 min | ~96 | Not specified | [3][9] |
| Supported Nanoparticles | Fe₃O₄@tryptophan@Ni | Not specified | Not specified | Excellent | Up to 7 cycles | [3] |
| Supported Nanoparticles | Co-Ni/Fe₃O₄@MMSHS | Aromatic Nitriles | Mild conditions | Up to 98 | Excellent | [10] |
| Supported Nanoparticles | Cu/C (from aldehydes) | Aromatic & Heteroaryl Aldehydes | 120 °C, DMF | 74-89 | Not specified | [11] |
| Silica-Based | Silica Sulfuric Acid | Aromatic & Aliphatic Nitriles | DMF | 72-95 | Not specified | [5] |
Experimental Protocols: A Practical Guide
Here, we provide a detailed, step-by-step methodology for a representative tetrazole synthesis using a CoY zeolite catalyst, adapted from the literature.[3]
Synthesis of 5-Phenyl-1H-tetrazole using CoY Zeolite
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
CoY Zeolite catalyst (20 mg)
-
N,N-Dimethylformamide (DMF, 1 mL)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1 mmol), sodium azide (2.0 mmol), and CoY zeolite catalyst (20 mg).
-
Add DMF (1 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the catalyst and wash it three times with ethyl acetate.
-
Combine the filtrate and washings, and add deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Catalyst Recovery and Reuse:
-
The filtered catalyst can be washed with ethyl acetate, air-dried, and then activated by calcination at 450 °C before being used in subsequent reactions.[3]
Visualization of Key Processes
Experimental Workflow
Caption: General workflow for CoY zeolite-catalyzed tetrazole synthesis.
Catalytic Mechanism
Caption: Proposed mechanism for Co(II)-zeolite catalyzed tetrazole synthesis.
Conclusion and Future Outlook
The use of heterogeneous catalysts has revolutionized the synthesis of tetrazoles, offering greener, more efficient, and economically viable routes. Zeolites, MOFs, and supported nanoparticles have all demonstrated significant promise, with the choice of catalyst often depending on the specific substrate, desired reaction conditions, and scalability requirements. Magnetic nanoparticles, in particular, stand out for their exceptional ease of recovery, a critical factor in industrial applications.
Future research will likely focus on the development of novel catalysts with even higher activity and stability, allowing for lower catalyst loadings and milder reaction conditions. The exploration of flow chemistry systems incorporating these heterogeneous catalysts could further enhance efficiency and safety, paving the way for continuous manufacturing processes. As the demand for complex, tetrazole-containing pharmaceuticals continues to grow, the importance of robust and sustainable catalytic methods will only intensify.
References
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ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. [Link]
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The Journal of Organic Chemistry. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. [Link]
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PubMed Central. (n.d.). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]
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PubMed Central. (n.d.). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. [Link]
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RSC Publishing. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
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The Royal Society of Chemistry. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. [Link]
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Synlett. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). [Link]
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ResearchGate. (n.d.). Magnetically Recoverable Fe3O4@SiO2@SBA-3@2-ATP-Cu: An Improved Catalyst for the Synthesis of 5-Substituted 1H-Tetrazoles. [Link]
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ResearchGate. (n.d.). Cycloaddition of azide to nitrile catalysed by Ru-Mont. [Link]
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PubMed. (2011). Syntheses of 5-substituted 1H-tetrazoles catalyzed by reusable CoY zeolite. [Link]
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ACS Publications. (2024). Recyclable Magnetic MOF-Catalyzed Synthesis of 1-Aminoisoquinolines and 6-Aminophenanthridines from 5-(2-Bromoaryl)tetrazoles and 1,3-Diketones under Microwave Irradiation. [Link]
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New Journal of Chemistry (RSC Publishing). (n.d.). A reusable polymer supported catalyst for copper-azide–alkyne cycloaddition (CuAAC) under ambient conditions. [Link]
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MDPI. (n.d.). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. [Link]
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A Comparative Guide to the Biological Activity of 5-(Chloromethyl)-1-phenyl-1H-tetrazole Derivatives and Their Analogs
In the landscape of medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold, frequently employed to enhance the pharmacological profiles of drug candidates.[1] This guide provides a comprehensive comparison of the biological activity of 5-(chloromethyl)-1-phenyl-1H-tetrazole derivatives and their structural analogs, with a focus on their potential as anticancer and antimicrobial agents. Drawing upon experimental data from peer-reviewed studies, we will delve into structure-activity relationships (SAR), detailed experimental methodologies, and the mechanistic underpinnings of their biological effects.
Introduction to 1-Phenyl-1H-tetrazole Derivatives
The 1-phenyl-1H-tetrazole core is a versatile scaffold that has been extensively explored in drug discovery. The unique physicochemical properties of the tetrazole ring, such as its metabolic stability and ability to act as a bioisostere for carboxylic acids, make it an attractive component in the design of novel therapeutic agents.[1] The introduction of various substituents at the 5-position of the tetrazole ring allows for the fine-tuning of the molecule's biological activity. This guide will specifically explore derivatives featuring a chloromethyl group and compare their performance against other analogs.
Comparative Analysis of Biological Activity
The biological potential of 5-substituted-1-phenyl-1H-tetrazole derivatives spans a wide spectrum, with significant findings in anticancer and antimicrobial research. Below, we compare the activities of various derivatives to elucidate the impact of different substituents at the 5-position.
Anticancer Activity
The search for novel anticancer agents has led to the investigation of numerous tetrazole derivatives. While direct comparative data for 5-(chloromethyl)-1-phenyl-1H-tetrazole is limited in the readily available literature, studies on structurally related 1,5-disubstituted tetrazoles provide valuable insights into the potential of this class of compounds.
A study focused on 1,5-diaryl substituted tetrazoles as analogs of the natural anticancer agent combretastatin A-4 revealed potent antiproliferative activity against a panel of human cancer cell lines.[2] The data from this study, summarized in Table 1, highlights the significant impact of the substituent at the 5-position on anticancer efficacy.
| Compound ID | 5-Position Substituent | N-1 Position Phenyl Substituent | Cancer Cell Line | IC50 (nM)[2] |
| 4l | 4-Ethoxyphenyl | 3,4,5-Trimethoxyphenyl | HL-60 (Leukemia) | 1.3 |
| K-562 (Leukemia) | 2.5 | |||
| MOLT-4 (Leukemia) | 8.1 | |||
| A549 (Lung) | 1.6 | |||
| HOP-92 (Lung) | 2.2 | |||
| SW-620 (Colon) | 1.8 | |||
| 5b | 3,4,5-Trimethoxyphenyl | 4-Ethoxyphenyl | HL-60 (Leukemia) | 0.3 |
| K-562 (Leukemia) | 1.5 | |||
| MOLT-4 (Leukemia) | 7.4 | |||
| A549 (Lung) | 1.1 | |||
| HOP-92 (Lung) | 1.9 | |||
| SW-620 (Colon) | 1.2 | |||
| Combretastatin A-4 | N/A (Stilbene) | N/A | HL-60 (Leukemia) | 1.2 |
| K-562 (Leukemia) | 2.3 | |||
| MOLT-4 (Leukemia) | 3.0 | |||
| A549 (Lung) | >1000 | |||
| HOP-92 (Lung) | >1000 | |||
| SW-620 (Colon) | >1000 |
Table 1: Anticancer activity (IC50 in nM) of 1,5-disubstituted tetrazole analogs against various human cancer cell lines.[2]
The potent activity of compounds 4l and 5b , with IC50 values in the nanomolar range, underscores the potential of the 1,5-disubstituted tetrazole scaffold as a source of novel anticancer agents.[2] The structure-activity relationship analysis from this study indicated that the presence of a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring resulted in maximal activity.[2]
Antimicrobial Activity
In the realm of infectious diseases, the emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Tetrazole derivatives have shown promise in this area. A study on the antibacterial activity of novel 1-phenyl-1H-tetrazole-5-thiol derivatives provides valuable comparative data.[3] While this study does not include the exact 5-(chloromethyl) derivative, it evaluates a closely related analog, S-(1-phenyl-1H-tetrazol-5-yl) 2-chloroacetate (A4 ), offering insights into the effect of a halogenated substituent at this position.
| Compound ID | 5-Position Substituent | Inhibition Zone (mm) vs. E. coli[3] | Inhibition Zone (mm) vs. S. aureus[3] |
| A1 | -SH | 12 | 13 |
| A2 | -S-CH2COCH3 | 20 | 22 |
| A4 | -S-CH2COOCH2CH3 | 18 | 15 |
| A8 | Hydrazone derivative | 18 | 16 |
| A9 | Hydrazone derivative | 15 | 20 |
| A10 | Hydrazone derivative | 14 | 20 |
| A11 | Hydrazone derivative | 18 | 17 |
| A13 | Pyrazole derivative | 18 | 20 |
| Amoxicillin | N/A | 25 | 28 |
Table 2: Antibacterial activity (inhibition zone in mm) of 1-phenyl-1H-tetrazole-5-thiol derivatives.[3]
The results indicate that derivatization of the thiol group at the 5-position generally enhances antibacterial activity compared to the parent compound A1 .[3] Notably, compound A2 , with a simple acetone substituent, showed the highest activity against both E. coli and S. aureus.[3] The chloroacetate derivative A4 also exhibited good activity, suggesting that the presence of a halogenated alkyl chain at the 5-position is favorable for antibacterial action.[3]
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on tetrazole derivatives allows for the elucidation of key structure-activity relationships:
-
Anticancer Activity: For 1,5-diaryl tetrazoles, the nature and position of substituents on the phenyl rings are critical. The presence of methoxy groups on one phenyl ring and an ethoxy group on the other appears to be a key determinant of high potency.[2] The tetrazole ring acts as a rigid scaffold to hold the two aryl groups in a specific conformation, which is crucial for their interaction with the biological target, in this case, tubulin.
-
Antimicrobial Activity: In the case of 1-phenyl-1H-tetrazole-5-thiol derivatives, the introduction of various substituents on the sulfur atom generally leads to an increase in antibacterial activity.[3] The presence of functional groups capable of hydrogen bonding or forming other interactions with bacterial enzymes or cellular components likely contributes to their mechanism of action. The moderate to good activity of the chloroacetate derivative suggests that an electrophilic center in the side chain might be beneficial.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a suitable solvent, is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the broth microdilution method for determining antimicrobial activity.
Conclusion
The 1-phenyl-1H-tetrazole scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The biological activity of these compounds is highly dependent on the nature of the substituent at the 5-position. While direct comparative data for 5-(chloromethyl)-1-phenyl-1H-tetrazole is not extensively available, the analysis of its structural analogs suggests that this compound could possess significant biological activity. The presence of a halogenated alkyl group at the 5-position appears to be a favorable feature for both anticancer and antimicrobial properties. Further synthesis and biological evaluation of a focused library of 5-substituted-1-phenyl-1H-tetrazole derivatives, including the chloromethyl analog, are warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships within this important class of heterocyclic compounds.
References
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Al-Masoudi, N. A., & Al-Salihi, A. A. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]
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Verma, A., Joshi, N., & Singh, A. (2020). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 12(1), 1-10. [Link]
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Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., ... & Hamel, E. (2008). Synthesis and evaluation of 1, 5-disubstituted tetrazoles as rigid analogues of combretastatin A-4 with potent antiproliferative and antitumor activity. Journal of medicinal chemistry, 51(5), 1251-1255. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(chloromethyl)-1-phenyl-1H-tetrazole Derivatives
In the landscape of modern drug discovery, the tetrazole ring stands out as a privileged scaffold. Its unique physicochemical properties, particularly its role as a bioisostere for carboxylic acids, have cemented its place in a multitude of approved therapeutics.[1][2] The 5-(chloromethyl)-1-phenyl-1H-tetrazole core represents a versatile starting point for developing novel drug candidates across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[3][4][5] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions, or cross-reactivity.
Unforeseen interactions with unintended biological targets can lead to adverse drug reactions (ADRs), toxicity, or diminished efficacy, and are a primary cause of late-stage attrition in drug development.[6][7] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of a rational and cost-effective drug discovery program.[8][9]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel 5-(chloromethyl)-1-phenyl-1H-tetrazole derivatives. We will move beyond rote protocols to explain the scientific rationale behind each step, empowering researchers to generate robust, interpretable, and actionable data.
Section 1: The Imperative of Selectivity — Designing a Rational Screening Strategy
The fundamental goal of a cross-reactivity study is to build a "selectivity profile" for a lead compound. This profile quantifies the compound's binding affinity for its intended target versus a panel of clinically relevant off-targets. A highly selective compound will exhibit potent activity at its primary target with minimal or no interaction with other proteins at therapeutically relevant concentrations.
The design of an effective screening strategy is not a one-size-fits-all endeavor. It requires a deep understanding of the compound's chemical features and its intended biological application.
Causality in Target Selection:
The choice of which off-targets to screen against is a critical decision. A broad, unfocused panel is inefficient and costly. A rational approach involves considering several factors:
-
Bioisosterism: Since the tetrazole moiety is a well-known bioisostere of the carboxylic acid group, it is logical to screen against targets known to bind endogenous carboxylate-containing ligands.[1][10] This includes certain GPCRs, enzymes, and transporters. The anionic nature of the deprotonated tetrazole ring can also lead to interactions with cationic residues like arginine in binding pockets.[11]
-
Structural Similarity: Computational methods can be employed to compare the 3D structure of the tetrazole derivatives against libraries of known ligands for various targets.[12] High structural similarity to a known binder of an off-target protein warrants its inclusion in the screening panel.
-
Therapeutic Area: The intended indication guides the selection of targets associated with common side effects in that area. For example, a CNS-targeted agent should be profiled against a panel of neurotransmitter receptors and transporters.[13]
-
Regulatory "Must-Haves": Regulatory agencies like the FDA and EMA recommend screening against a core set of targets known to be implicated in serious ADRs.[14][15] This "safety panel" typically includes targets like the hERG potassium channel (cardiotoxicity), various Cytochrome P450 (CYP) enzymes (drug-drug interactions), and a panel of GPCRs, kinases, and ion channels.[16][17][18]
A tiered or cascaded approach is often the most effective strategy for resource management.
// Invisible edges for layout T1_Start -> T2_Input [style=invis]; T2_Input -> T3_Input [style=invis]; } }
Caption: A tiered workflow for efficient cross-reactivity profiling.
Section 2: In Focus — A Validated Protocol for Competitive Radioligand Binding
Binding assays remain the gold standard for the initial stages of cross-reactivity profiling, providing a direct measure of the interaction between a compound and a target protein.[19] Among these, the competitive radioligand binding assay is a robust, sensitive, and well-established method for determining the affinity (Ki) of a test compound.[20]
This protocol provides a generalized workflow for assessing the cross-reactivity of a tetrazole derivative against a representative G Protein-Coupled Receptor (GPCR) off-target.
Principle: The assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand ("tracer") that is known to bind to the target receptor with high affinity. The amount of radioligand bound to the receptor at equilibrium is inversely proportional to the affinity and concentration of the test compound.
Materials:
-
Receptor Source: Cell membrane preparations from a stable cell line overexpressing the target GPCR (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity, commercially available radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor.
-
Test Compounds: 5-(chloromethyl)-1-phenyl-1H-tetrazole derivatives, dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4. The BSA is critical for preventing non-specific binding of the compounds to the assay plates and vials.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM).
-
Filtration Apparatus: A cell harvester with glass fiber filter mats (e.g., Whatman GF/B or GF/C). The glass fiber captures the cell membranes while unbound ligands pass through.
-
Scintillation Counter & Cocktail: For detecting the radioactivity captured on the filter mats.
Step-by-Step Experimental Protocol:
-
Compound Plating (Master Plate):
-
Prepare serial dilutions of the tetrazole derivatives in 100% DMSO. A typical 8-point concentration-response curve might start at 1 mM and proceed with 1:10 dilutions.
-
Dispense a small volume (e.g., 2 µL) of each dilution into a 96-well master plate. Include wells for "Total Binding" (DMSO only) and "Non-Specific Binding" (containing the NSB control).
-
-
Assay Plate Preparation:
-
Add Assay Buffer to a new 96-well assay plate.
-
Transfer the compounds from the master plate to the assay plate and mix. This step dilutes the DMSO to a final concentration that does not interfere with the assay (typically ≤1%).
-
-
Addition of Radioligand:
-
Dilute the radioligand stock in Assay Buffer to a final concentration that is at or below its known dissociation constant (Kd) for the receptor. Using a concentration near the Kd provides optimal sensitivity for detecting competitive binding.
-
Add the diluted radioligand to all wells of the assay plate.
-
-
Initiation of Reaction:
-
Thaw the receptor membrane preparation on ice and dilute it to the desired concentration in ice-cold Assay Buffer. The optimal amount of membrane protein per well must be determined empirically to ensure that the total radioligand bound does not exceed 10% of the total added (to avoid ligand depletion artifacts).[20]
-
Add the diluted membrane preparation to all wells to start the binding reaction.
-
-
Incubation:
-
Seal the plate and incubate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The exact time and temperature are receptor-dependent and should be optimized.
-
-
Harvesting:
-
Pre-soak the glass fiber filter mats in a wash buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Rapidly transfer the contents of the assay plate to the filter mat using the cell harvester.
-
Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. Rapid filtration and washing are crucial to prevent dissociation of the bound ligand from the receptor.
-
-
Detection:
-
Dry the filter mats completely.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Section 3: Data Analysis and Comparative Interpretation
The raw output (CPM) from the scintillation counter must be processed to determine the affinity (Ki) of each derivative for the off-target.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMTotal - CPMNSB))
-
Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding.
-
Calculate Ki: The IC50 is dependent on the assay conditions, particularly the concentration of the radioligand. To obtain a true measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Comparative Data Table:
The true power of these studies lies in the direct comparison of multiple derivatives. The goal is to identify compounds that retain high affinity for the primary target while minimizing affinity for off-targets. A key metric for this comparison is the Selectivity Index .
Selectivity Index = Ki (Off-Target) / Ki (Primary Target)
A higher selectivity index indicates greater selectivity for the primary target.
| Derivative | Primary Target Ki (nM) | Off-Target A (GPCR) Ki (nM) | Off-Target B (hERG) Ki (nM) | Selectivity Index (vs. Off-Target A) | Selectivity Index (vs. Off-Target B) |
| Cmpd-001 (Parent) | 15 | 250 | 1,200 | 17 | 80 |
| Cmpd-002 (R= -OCH₃) | 25 | 3,500 | 1,500 | 140 | 60 |
| Cmpd-003 (R= -CF₃) | 12 | 85 | >10,000 | 7 | >833 |
| Cmpd-004 (R= -Cl) | 55 | >10,000 | 8,500 | >181 | 155 |
Interpretation of the Data:
-
Cmpd-001: The parent compound shows moderate potency and selectivity.
-
Cmpd-002: The methoxy substitution decreases primary target potency but significantly improves selectivity against Off-Target A.
-
Cmpd-003: The trifluoromethyl group improves primary target potency but introduces a significant liability with Off-Target A (Selectivity Index of only 7-fold). However, it shows excellent selectivity against hERG.
-
Cmpd-004: The chloro substitution reduces primary target potency but demonstrates outstanding selectivity against Off-Target A.
Based on this hypothetical data, Cmpd-004 and Cmpd-002 would be prioritized for further investigation due to their superior selectivity profiles, while Cmpd-003 might be deprioritized or flagged for medicinal chemistry efforts to mitigate its potent off-target activity.
Section 4: Beyond Binding — The Cytochrome P450 Liability
A critical component of safety pharmacology is assessing the potential for drug-drug interactions (DDIs). The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of clinical drugs.[21] Inhibition of a specific CYP isoform by a new tetrazole derivative can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[22][23]
A common and efficient method for this is a fluorescent-based or LC-MS/MS-based CYP inhibition assay.[15][18]
// Edges {A1, A2, A3} -> B1 [minlen=2]; B3 -> C1 [label="High Signal"]; B3 -> C2 [label="Low Signal"];
// Invisible edges for alignment A1 -> A2 [style=invis]; A2 -> A3 [style=invis]; C1 -> C2 [style=invis]; } }
Caption: Workflow of a fluorescent CYP450 inhibition assay.
Interpretation: The IC50 values are determined for key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). A potent IC50 value (typically <1 µM) for any of these enzymes is a significant red flag, suggesting a high potential for clinically relevant DDIs. This data is crucial for guiding later-stage clinical study design and for selecting candidates with the cleanest DDI profile.
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable step in the de-risking of novel therapeutic candidates. For derivatives of 5-(chloromethyl)-1-phenyl-1H-tetrazole, a rational, tiered approach to screening, grounded in the compound's chemical properties and intended use, is paramount. By combining high-quality binding assays with essential safety screens like CYP inhibition, researchers can build a comprehensive selectivity profile. This data-driven approach not only satisfies regulatory expectations but, more importantly, enables the selection of drug candidates with the highest probability of success in the clinic.
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Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au. Available at: [Link]
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Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(chloromethyl)-1-phenyl-1H-tetrazole
Introduction: As a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science research, 5-(chloromethyl)-1-phenyl-1H-tetrazole offers significant utility. However, its unique molecular structure presents a dual-hazard profile that demands a rigorous and informed approach to its handling and disposal. This compound combines the energetic nature of a tetrazole ring with the environmental and regulatory considerations of a halogenated organic compound. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(chloromethyl)-1-phenyl-1H-tetrazole, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.
Part 1: The Intrinsic Hazard Profile: Understanding the "Why"
Effective disposal protocols are built upon a foundational understanding of the substance's chemical properties and inherent risks. The disposal strategy for 5-(chloromethyl)-1-phenyl-1H-tetrazole is dictated by two key structural features: the tetrazole ring and the chloromethyl group.
-
The Energetic Tetrazole Ring: Tetrazoles are nitrogen-rich heterocyclic compounds known for their high heats of formation.[1] This stored chemical energy means they can undergo rapid, exothermic decomposition, particularly when subjected to heat or physical shock, releasing large volumes of nitrogen gas.[1][2] Several tetrazole derivatives are classified as energetic materials, and some may explode when heated under confinement.[3] This property necessitates careful handling to prevent uncontrolled energy release.
-
The Halogenated Side Chain: The presence of a chlorine atom classifies this compound as a halogenated organic.[4] Halogenated waste streams cannot be disposed of with non-halogenated organic solvents.[5] This is because the standard disposal method for many organic solvents is fuel blending; however, the combustion of chlorinated compounds at lower temperatures can produce highly toxic and persistent environmental pollutants such as dioxins and furans. Therefore, halogenated waste requires specialized high-temperature incineration to ensure complete and safe destruction.[4]
Table 1: Physicochemical and Hazard Profile of 5-(chloromethyl)-1-phenyl-1H-tetrazole
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClN₄ | [6] |
| Molecular Weight | 194.62 g/mol | [6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[7] | [7] |
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocols provide a systematic approach to managing waste streams containing 5-(chloromethyl)-1-phenyl-1H-tetrazole. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Protocol 2.1: Disposal of Pure or Unused 5-(chloromethyl)-1-phenyl-1H-tetrazole (Solid Waste)
This protocol applies to the bulk chemical that is expired, off-specification, or no longer needed.
-
Waste Characterization: Identify the material as "Waste 5-(chloromethyl)-1-phenyl-1H-tetrazole." Note any potential contaminants if the material is not pure.
-
Container Selection: Procure a designated hazardous waste container that is leak-proof, constructed of a compatible material (e.g., a polyethylene or glass container for solids), and has a secure, vapor-tight lid.[8][9]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[10] Clearly write the full chemical name: "Waste 5-(chloromethyl)-1-phenyl-1H-tetrazole." Do not use abbreviations.[10]
-
Waste Transfer: In a chemical fume hood and while wearing appropriate Personal Protective Equipment (PPE)—including safety goggles, a lab coat, and nitrile gloves—carefully transfer the solid waste into the prepared container.
-
Secure and Store: Tightly seal the container.[11] Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area. The storage location must provide secondary containment and segregate this material from incompatible chemicals, such as strong oxidizing agents.[7][11]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a waste pickup.[11][12] Do not accumulate more than 10 gallons of hazardous waste in your lab.[11]
Protocol 2.2: Disposal of Contaminated Labware and Debris
This protocol covers items such as gloves, weigh paper, pipette tips, and paper towels that are contaminated with 5-(chloromethyl)-1-phenyl-1H-tetrazole.
-
Segregation: Collect all solid debris contaminated with the compound separately from non-hazardous trash.
-
Containment: Place these items into a designated solid hazardous waste container. This is often a durable, lined cardboard box or a dedicated plastic drum.
-
Labeling: The container must be clearly labeled as "Halogenated Organic Solid Waste" and list "5-(chloromethyl)-1-phenyl-1H-tetrazole" as a primary contaminant.
-
Disposal: Once the container is full, seal it and arrange for pickup through your EHS office.
Protocol 2.3: Decontamination and Disposal of "Empty" Containers
An empty container that once held this chemical is not considered regular trash until properly decontaminated.[12] The residual material poses the same hazards as the bulk chemical.
-
Initial Removal: Ensure the container is as empty as possible, with all pourable and scrapable material removed and treated as solid waste per Protocol 2.1.
-
Triple Rinsing: This is a critical step.
-
Select a suitable solvent in which 5-(chloromethyl)-1-phenyl-1H-tetrazole is soluble (e.g., acetone, ethyl acetate, or dichloromethane).
-
Add an amount of solvent equal to about 5-10% of the container's volume.[12] Secure the lid and swirl to rinse all interior surfaces thoroughly.
-
Crucially, decant the solvent rinsate into a designated "Halogenated Liquid Waste" container. [9][13] This rinsate is now hazardous waste.
-
Repeat this rinsing process two more times, collecting all three rinses in the same halogenated liquid waste container.[9][12]
-
-
Final Disposal: Once triple-rinsed, the container can be prepared for disposal as non-hazardous waste.
Part 3: Visualized Disposal Pathway and Emergency Synopsis
To ensure clarity, the decision-making process for handling different waste streams of 5-(chloromethyl)-1-phenyl-1H-tetrazole is outlined below.
Caption: Disposal workflow for different waste streams.
Emergency Procedures Synopsis
-
Spills: For a small solid spill, gently sweep the material to avoid raising dust, and place it in a labeled hazardous waste container. For larger spills, evacuate the area, restrict access, and immediately contact your EHS emergency line.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek medical attention.
-
Inhalation: Move to fresh air.[14] If breathing is difficult, seek immediate medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[7] Rinse mouth. Do not induce vomiting.
-
References
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Loba Chemie. (2018). Material Safety Data Sheet: 5-Phenyltetrazole Extra Pure. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
